4-Bromo-N,N-diethylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N,N-diethylaniline | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYMZFJVHHKJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062152 | |
| Record name | N,N-Diethyl-p-bromoaniline | |
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Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 32-33 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 4-Bromo-N,N-diethylaniline | |
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CAS No. |
2052-06-4, 63460-05-9 | |
| Record name | 4-Bromo-N,N-diethylbenzenamine | |
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| Record name | 4-Bromo-N,N-diethylaniline | |
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| Record name | Bromo-N,N-diethylbenzenamine | |
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| Record name | 4-Bromo-N,N-diethylaniline | |
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| Record name | Benzenamine, 4-bromo-N,N-diethyl- | |
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| Record name | N,N-Diethyl-p-bromoaniline | |
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| Record name | p-N,Nddiethylaniline | |
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| Record name | 4-Bromo-N,N-diethylaniline | |
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Foundational & Exploratory
4-Bromo-N,N-diethylaniline CAS number 2052-06-4
An In-depth Technical Guide to 4-Bromo-N,N-diethylaniline (CAS: 2052-06-4)
This guide provides a comprehensive technical overview of this compound, a versatile halogenated aromatic amine. It is intended for researchers, chemists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. This document delves into the compound's synthesis, reactivity, applications, and safety protocols, offering field-proven insights and detailed methodologies.
Compound Profile and Strategic Importance
This compound, with the CAS Registry Number 2052-06-4, is a substituted aniline derivative characterized by a bromine atom at the para position and two ethyl groups on the nitrogen atom. This specific arrangement of functional groups—an electron-donating diethylamino group and a synthetically versatile bromine atom—makes it a valuable intermediate in multi-step organic syntheses.
The diethylamino group is a moderately activating, ortho-para director in electrophilic aromatic substitution, while the bromo-substituent serves as a crucial handle for a variety of cross-coupling reactions. This dual functionality allows for sequential and site-selective modifications of the aromatic ring, making it a key building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and dyestuffs.[1][2]
Physicochemical Properties
Accurate knowledge of a compound's physical properties is fundamental for its application in experimental work, ensuring appropriate handling, reaction setup, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 2052-06-4 | [3][4][5] |
| Molecular Formula | C₁₀H₁₄BrN | [1][2][5] |
| Molecular Weight | 228.13 g/mol | [2][5] |
| Appearance | White to light yellow powder or lump | [1] |
| Melting Point | 32-35 °C | [1][3] |
| Boiling Point | 269-271 °C | [1][3] |
| Solubility | Insoluble in water | [1][2] |
| Storage | Store in a cool, dry, well-ventilated area, away from light | [1][2][6] |
| Sensitivity | Light sensitive | [1][2] |
Synthesis and Manufacturing Insights
The primary industrial synthesis of this compound involves the direct electrophilic bromination of N,N-diethylaniline. The choice of brominating agent and reaction conditions is critical to achieving high regioselectivity for the para-substituted product.
Causality in Synthesis: Achieving Para-Selectivity
The N,N-diethylamino group is a powerful activating group that directs electrophiles to the ortho and para positions. However, the steric bulk of the two ethyl groups significantly hinders electrophilic attack at the ortho positions.[7] This steric hindrance is the key causal factor that favors the formation of the para-brominated isomer, often leading to high yields of the desired product with minimal ortho-substituted byproducts.
Workflow for Electrophilic Bromination
Caption: General workflow for the synthesis of this compound.
Protocol: Laboratory-Scale Synthesis
This protocol is adapted from established procedures for the bromination of activated anilines.[8]
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-diethylaniline (1 equivalent) in a suitable solvent such as glacial acetic acid. Cool the flask in an ice bath.
-
Bromination: Prepare a solution of bromine (1 equivalent) in the same solvent. Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 1-2 hours, letting it slowly warm to room temperature.
-
Work-up: Carefully pour the reaction mixture into a beaker of cold water. If a precipitate forms, it is the crude product. Alternatively, neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is alkaline.
-
Isolation: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation to yield pure this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the bromine atom, which serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. These reactions are foundational for constructing complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a common substrate for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position.[9][10][11][12]
Causality in Reactivity: The mechanism for these reactions generally involves a three-stage catalytic cycle:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Transmetalation (for Suzuki) or Alkyne Coordination (for Sonogashira): The coupling partner (e.g., an organoboron compound or a terminal alkyne) reacts with the Pd(II) complex.
-
Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Workflow for a Suzuki Cross-Coupling Reaction
Caption: Key components for a Suzuki cross-coupling reaction.
Applications in Research and Drug Development
This compound is a crucial intermediate in several industrial sectors.
-
Pharmaceutical Synthesis: It is a building block for various active pharmaceutical ingredients (APIs). The ability to use it in cross-coupling reactions allows for the construction of the complex scaffolds often found in modern therapeutics, such as kinase inhibitors.[12]
-
Dye Manufacturing: The diethylaminoaniline chromophore is a component of many dyes. The bromo-functionality allows for its incorporation into larger polymeric or functional dye structures.[1][6]
-
Materials Science: It can be used to synthesize novel organic electronic materials, such as fluorescent probes and components for organic light-emitting diodes (OLEDs), by coupling it with other aromatic systems.[13]
Analytical Characterization
Confirming the identity and purity of this compound is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons, which appear as two doublets (an AA'BB' system) due to the para-substitution. It will also display a quartet and a triplet corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl groups, respectively.
-
¹³C NMR: The spectrum will show distinct signals for the four unique aromatic carbons (ipso, ortho, meta, and para to the amino group) and two signals for the ethyl carbons.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[14]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-N stretching of the aromatic amine, C-H stretching of the aromatic and alkyl groups, and C-Br stretching.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification:
-
Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled.[15][16]
-
Irritation: It is known to cause skin irritation and serious eye irritation.[15][16][17]
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15][16]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][18] Keep away from strong oxidizing agents and direct light.[2][17]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[15]
-
Ingestion: If swallowed, rinse mouth and call a physician or poison control center.[16]
-
Inhalation: Move the person to fresh air.[16]
-
References
- 1. This compound CAS#: 2052-06-4 [m.chemicalbook.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2052-06-4 | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. prepchem.com [prepchem.com]
- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features [mdpi.com]
- 10. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Benzenamine, 4-bromo-N,N-dimethyl- [webbook.nist.gov]
- 15. chemos.de [chemos.de]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. fishersci.com [fishersci.com]
- 18. 4-Bromo-N,N-dimethylaniline - Safety Data Sheet [chemicalbook.com]
A Comprehensive Technical Guide to the Regioselective Synthesis of 4-Bromo-N,N-diethylaniline
This document provides an in-depth guide for the synthesis of 4-Bromo-N,N-diethylaniline, an important intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] The synthesis is achieved through the electrophilic bromination of N,N-diethylaniline. This guide is intended for researchers and professionals in drug development and organic synthesis, offering a narrative that combines theoretical principles with practical, field-proven methodologies.
Mechanistic Rationale: Directing Effects and Steric Control
The successful synthesis of this compound hinges on a fundamental understanding of electrophilic aromatic substitution. The substrate, N,N-diethylaniline, features a powerful activating group, the diethylamino (-N(Et)₂), attached to the benzene ring.
Activating and Directing Influence: The nitrogen atom's lone pair of electrons is delocalized into the aromatic π-system, significantly increasing the electron density of the ring. This makes the ring highly susceptible to attack by electrophiles. This electron donation is most pronounced at the ortho and para positions, making the -N(Et)₂ group a strong ortho, para-director.
The Decisive Role of Steric Hindrance: While electronic effects activate both ortho and para positions, the steric bulk of the two ethyl groups on the nitrogen atom physically obstructs the positions adjacent to it (ortho positions).[3] Consequently, an incoming electrophile, such as the bromonium ion (Br⁺), will preferentially attack the less hindered and electronically rich para position.[3] This inherent steric hindrance is the key to the high regioselectivity of this reaction, obviating the need for protecting groups and simplifying the product mixture. The reaction proceeds via the formation of a resonance-stabilized carbocation (the sigma complex) before a proton is eliminated to restore aromaticity, yielding the final para-brominated product.[4]
Critical Safety Protocols: Managing Reactive Reagents
The synthesis involves hazardous materials that demand strict adherence to safety protocols. Elemental bromine, the primary reagent, is highly corrosive, toxic upon inhalation, and a strong oxidizing agent that can cause severe chemical burns.[5][6] N,N-diethylaniline is also toxic if inhaled, ingested, or absorbed through the skin.
Mandatory Safety Checklist:
-
Engineering Controls: All operations involving bromine and diethylaniline must be conducted inside a certified chemical fume hood with the sash positioned as low as possible.[5][7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are required.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (fluorinated rubber or equivalent).[5] Check for integrity before each use.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.
-
-
Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible. A spill kit containing a neutralizing agent for bromine, such as a sodium thiosulfate solution, must be on hand.[7] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5]
Experimental Procedure: From Synthesis to Purification
This protocol is designed as a self-validating system, where careful execution and observation at each stage ensure a high-quality outcome.
Reagent Data
A summary of the key reagents is provided below for ease of calculation and preparation.
| Reagent | Molar Mass ( g/mol ) | CAS Number | Melting Point (°C) | Boiling Point (°C) | Notes |
| N,N-Diethylaniline | 149.23 | 91-66-7 | -38 | 217 | Toxic, combustible liquid. |
| Bromine | 159.81 | 7726-95-6 | -7.2 | 58.8 | Highly corrosive and toxic.[7] |
| Glacial Acetic Acid | 60.05 | 64-18-6 | 16.6 | 118 | Corrosive. |
| Ethanol | 46.07 | 64-17-5 | -114 | 78.5 | Flammable. Used for recrystallization. |
| Sodium Bicarbonate | 84.01 | 144-55-8 | 50 (decomposes) | N/A | Used for neutralization. |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of N,N-diethylaniline in 50 mL of glacial acetic acid. Place the flask in an ice bath to cool the solution to approximately 0-5 °C.
-
Bromine Addition: In a separate flask, prepare a solution of 11.0 g (1.05 equivalents) of bromine in 20 mL of glacial acetic acid. Transfer this solution to a dropping funnel.
-
Controlled Reaction: Add the bromine solution dropwise to the stirred diethylaniline solution over 30-45 minutes. It is critical to maintain the reaction temperature below 10 °C to minimize the formation of side products.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour to ensure the reaction goes to completion.
Aqueous Work-up and Extraction
-
Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of ice water. This will precipitate the crude product.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture with stirring until the effervescence ceases and the solution is neutral or slightly basic (pH ~8). This step neutralizes the acetic acid and any remaining HBr.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[8]
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield the crude this compound as an oil or semi-solid.
Purification via Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the crystallization of the pure product.
-
Isolation: Collect the white crystalline plates by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.[9]
Process Visualization: Synthesis Workflow
The following diagram outlines the complete workflow from starting materials to the purified final product.
Caption: Workflow for the synthesis of this compound.
Product Characterization and Validation
A successful synthesis should yield an off-white to brownish solid.[10]
-
Physical Properties: The purified product should exhibit a melting point in the range of 32-35 °C.[1][11]
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is the definitive method for confirming the regiochemistry. The spectrum should display a characteristic AA'BB' pattern for the aromatic protons, typical of a 1,4-disubstituted (para) benzene ring. The diethyl groups will appear as a quartet and a triplet in the aliphatic region.
-
¹³C NMR: The carbon NMR will show four distinct signals for the aromatic carbons due to the molecule's symmetry, in addition to the signals for the two distinct carbons of the ethyl groups.
-
FT-IR: Infrared spectroscopy can confirm the presence of key functional groups, including C-N stretching and the aromatic C-H and C=C bonds.
-
Conclusion
This guide outlines a robust and reliable method for the synthesis of this compound. The procedure's success is rooted in the principles of electrophilic aromatic substitution, where the inherent steric properties of the N,N-diethylamino group are leveraged to achieve high regioselectivity. By adhering to the detailed experimental and safety protocols, researchers can consistently obtain a high yield of the pure target compound, ready for use in further synthetic applications.
References
- 1. This compound | 2052-06-4 [chemicalbook.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. homework.study.com [homework.study.com]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. carlroth.com [carlroth.com]
- 7. archeanchemicals.com [archeanchemicals.com]
- 8. prezi.com [prezi.com]
- 9. prepchem.com [prepchem.com]
- 10. strem.com [strem.com]
- 11. chemsynthesis.com [chemsynthesis.com]
An In-depth Technical Guide to 4-Bromo-N,N-diethylaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-N,N-diethylaniline (CAS No. 2052-06-4), a key halogenated aromatic amine intermediate in the chemical and pharmaceutical industries. The document details its chemical and physical properties, provides an established synthesis protocol, and explores its reactivity and diverse applications, particularly in the synthesis of dyes and as a building block in medicinal chemistry. Spectroscopic characterization and critical safety and handling procedures are also thoroughly discussed to ensure its effective and safe utilization in a research and development setting.
Introduction: A Versatile Synthetic Intermediate
This compound is a substituted aniline that serves as a valuable building block in organic synthesis. Its molecular structure, featuring a bromine atom at the para position of the benzene ring and two ethyl groups on the nitrogen atom, offers two key points of reactivity. The bromo substituent is amenable to a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the electron-donating diethylamino group activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions. These characteristics make this compound a versatile precursor for the synthesis of a wide range of more complex molecules, including dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2] This guide will delve into the essential technical aspects of this compound, providing researchers and drug development professionals with the necessary information for its successful application.
Molecular and Physical Properties
A clear understanding of the fundamental properties of this compound is crucial for its handling, storage, and application in chemical reactions. The key identifiers and physical characteristics are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₄BrN | [1] |
| Molecular Weight | 228.13 g/mol | [1] |
| CAS Number | 2052-06-4 | [1] |
| Appearance | White to light yellow powder or lump | [1] |
| Melting Point | 32-33 °C (lit.) | [1] |
| Boiling Point | 269-271 °C | [1] |
| Solubility | Insoluble in water | [1] |
| Sensitivity | Light sensitive | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of N,N-diethylaniline. The diethylamino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance from the ethyl groups, the para-substituted product is predominantly formed.
General Experimental Protocol (Adapted)
Reaction Scheme:
Caption: General reaction scheme for the bromination of N,N-diethylaniline.
Materials:
-
N,N-diethylaniline
-
Bromine
-
Glacial Acetic Acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a fume hood, dissolve N,N-diethylaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of N,N-diethylaniline. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing cold water to precipitate the product.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl groups. The aromatic protons will appear as two doublets, characteristic of a para-substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methylene carbons of the ethyl groups, as well as four signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly shifted.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the alkyl and aromatic groups, C-N stretching of the tertiary amine, and C-Br stretching in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Chemical Reactivity and Applications
The dual reactivity of this compound makes it a valuable intermediate in a variety of chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is a key functional group for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
-
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl compounds and other extended π-systems. While specific examples for this compound are not prevalent in the searched literature, the reactivity of 4-bromoaniline derivatives in Suzuki reactions is well-documented.[4][5] The electron-donating diethylamino group can influence the electronic properties of the resulting coupled products.
References
Introduction: The Strategic Importance of Solubility Data
An In-Depth Technical Guide to the Solubility of 4-Bromo-N,N-diethylaniline in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
This compound (CAS No. 2052-06-4) is a pivotal intermediate in the synthesis of a wide array of high-value chemical entities, particularly in the pharmaceutical and dyestuff industries.[1] Its molecular structure, featuring a brominated aromatic ring coupled with a diethylamino group, imparts a unique combination of reactivity and physicochemical properties. A thorough understanding of its solubility profile in various organic solvents is not merely academic; it is a cornerstone of process development, enabling researchers to optimize reaction conditions, design efficient purification strategies such as crystallization, and formulate final products with desired characteristics.
This guide provides a comprehensive overview of the solubility of this compound, grounded in the fundamental principles of intermolecular forces. We will explore its behavior in common organic solvents, present a robust experimental protocol for quantitative solubility determination, and offer insights to guide solvent selection in a laboratory and process chemistry setting.
Physicochemical Characteristics
Before delving into solubility, it is essential to understand the intrinsic properties of the solute. These characteristics provide the foundational context for its interactions with different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrN | [2] |
| Molecular Weight | 228.13 g/mol | [2] |
| Appearance | White to light yellow powder or lump | [3] |
| Melting Point | 32-33 °C (lit.) | [1][4] |
| Boiling Point | 269-271 °C (lit.) | [3][5] |
| pKa (Predicted) | 5.82 ± 0.32 | [3] |
Theoretical Underpinnings of Solubility
The solubility of a compound is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a valuable heuristic, suggesting that substances with similar polarities and intermolecular force profiles are more likely to be miscible.[6][7]
The structure of this compound is amphiphilic, containing both nonpolar and polar regions:
-
Nonpolar Regions : The benzene ring and the two ethyl chains (-CH₂CH₃) are hydrophobic. They interact primarily through London dispersion forces, which are temporary induced-dipole interactions.[8][9] These regions favor interaction with nonpolar solvents.
-
Polar Region : The tertiary amine nitrogen atom (N) with its lone pair of electrons is the primary polar center. This group engages in dipole-dipole interactions. While it cannot act as a hydrogen bond donor, the lone pair on the nitrogen can act as a hydrogen bond acceptor with protic solvents.[9]
-
The Bromine Atom : The bromine substituent adds to the molecular weight and polarizability of the molecule, enhancing London dispersion forces. Its electronegativity also contributes to the overall molecular dipole moment.
The dissolution process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to create a cavity for the solute molecule. Favorable solute-solvent interactions must compensate for this energy input for solubility to occur.[10]
Caption: Energy balance in the dissolution process.
Qualitative Solubility Profile
Based on its molecular structure, a qualitative solubility profile in common laboratory solvents can be predicted. It is known to be insoluble in water but shows solubility in various organic solvents.[3][11]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Partial | Dominated by London dispersion forces. The energy required to break the solute's crystal lattice is not sufficiently compensated by the weak solute-solvent interactions. |
| Nonpolar Aromatic | Toluene, Benzene | Soluble | Favorable π-π stacking and dispersion forces between the aromatic rings of the solute and solvent enhance solubility compared to aliphatic solvents. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF) | Soluble to Very Soluble | Strong dipole-dipole interactions between the polar regions of the solute and solvent molecules effectively overcome the solute's lattice energy. |
| Polar Protic | Methanol, Ethanol | Soluble | The solvent can act as a hydrogen bond donor to the nitrogen atom of the amine, in addition to strong dipole-dipole interactions.[12] |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Soluble | The basic tertiary amine is protonated by the acid to form a water-soluble ammonium salt (R₃N + H⁺ → R₃NH⁺).[13] This is a key property for extraction and purification. |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The compound has no acidic protons and will not react with a base to form a salt.[14] |
Quantitative Determination of Thermodynamic Solubility: A Standard Protocol
To obtain precise solubility data, an experimental determination is required. The equilibrium or thermodynamic solubility is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature when the system is at equilibrium.[15] The following protocol describes the widely accepted shake-flask method coupled with UV-Vis spectrophotometric analysis.
Experimental Workflow
References
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- 2. This compound [webbook.nist.gov]
- 3. This compound CAS#: 2052-06-4 [m.chemicalbook.com]
- 4. 4-溴-N,N-二乙基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. youtube.com [youtube.com]
- 7. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
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- 9. m.youtube.com [m.youtube.com]
- 10. Video: Solubility - Concept [jove.com]
- 11. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]
- 12. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]
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Introduction: The Significance of Aromatic Bromination
An In-depth Technical Guide to the Electrophilic Bromination of N,N-diethylaniline
Authored for Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom onto an aromatic scaffold is a cornerstone transformation in modern organic synthesis. Brominated aromatics, such as derivatives of N,N-diethylaniline, serve as versatile intermediates in the pharmaceutical and materials science sectors. Their utility stems from their capacity to participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. N,N-diethylaniline, a highly activated aromatic system, presents a unique case for studying the principles of electrophilic aromatic substitution (EAS). This guide provides a detailed exploration of its bromination, focusing on mechanistic underpinnings, practical experimental protocols, and the critical parameters that govern reaction outcomes.
Part 1: Mechanistic Insights and Regioselectivity
The bromination of N,N-diethylaniline is a classic example of an electrophilic aromatic substitution reaction. The reaction's facility and selectivity are dictated by the powerful electron-donating nature of the N,N-diethylamino group.
The Activating Power of the Diethylamino Group
The lone pair of electrons on the nitrogen atom of the N,N-diethylamino group is delocalized into the π-system of the benzene ring through resonance. This donation of electron density significantly increases the nucleophilicity of the ring, making it highly susceptible to attack by electrophiles like bromine.[1][2] This activation is so potent that the reaction can often proceed without a Lewis acid catalyst, which is typically required for the bromination of less activated rings like benzene.[2]
The resonance effect preferentially increases the electron density at the positions ortho and para to the diethylamino group, making it a strong ortho, para-director.[3]
The Electrophilic Attack and Formation of the Sigma Complex
The reaction is initiated by the attack of the electron-rich aromatic ring on the electrophilic bromine species (Br⁺), which can be generated from molecular bromine (Br₂) or other brominating agents. This step, typically the rate-determining step, disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[4]
References
4-Bromo-N,N-diethylaniline structural analysis
An In-depth Technical Guide to the Structural Analysis of 4-Bromo-N,N-diethylaniline
Foreword: Bridging Structure to Function
In the landscape of synthetic chemistry, certain intermediates emerge as cornerstones for innovation. This compound is one such molecule. Its utility is not merely a consequence of its constituent atoms but arises from the precise three-dimensional arrangement and electronic landscape of its structure. For researchers in drug discovery, materials science, and dye synthesis, a comprehensive understanding of this structure is paramount. It informs reaction design, predicts reactivity, and ensures the identity and purity of synthesized materials. This guide moves beyond a simple recitation of data; it provides a Senior Application Scientist's perspective on the causal relationships between experimental choices, the resulting data, and the structural truths they reveal. We will dissect this molecule through the lenses of spectroscopy and reactivity, demonstrating how a foundational structural analysis serves as a predictive tool for its application in complex synthetic challenges.
Core Molecular Framework and Physicochemical Properties
This compound (CAS No: 2052-06-4) is a parasubstituted aromatic amine. The structural architecture features a benzene ring functionalized with a bromine atom and a diethylamino group at opposite ends (positions 1 and 4). The electron-donating nature of the diethylamino group significantly influences the electronic properties of the aromatic ring, activating it towards certain reactions while directing incoming groups. The bromine atom, a versatile halogen, serves as an excellent leaving group in a variety of cross-coupling reactions, making the molecule a valuable building block in synthetic chemistry.[1][2][3]
A summary of its fundamental physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrN | [4][5] |
| Molecular Weight | 228.13 g/mol | [4][5] |
| Appearance | Solid | |
| Melting Point | 32-35 °C | [6] |
| Boiling Point | 269-271 °C | [6] |
| Solubility | Insoluble in water | [3] |
Spectroscopic Elucidation: The Structural Signature
Spectroscopy provides an empirical fingerprint of a molecule's structure. For a molecule like this compound, a multi-technique approach involving NMR, IR, and Mass Spectrometry is not merely confirmatory; it is a self-validating system where each dataset corroborates the others, providing an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C). The resulting spectrum provides definitive information on the connectivity and arrangement of atoms.
¹H NMR Analysis: The proton NMR spectrum is characterized by two distinct regions: the aromatic region and the aliphatic region.
-
Aromatic Protons: The para-substitution pattern results in a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating N,N-diethyl group are shielded and appear upfield, while the protons ortho to the bromine atom are deshielded and appear downfield.
-
Aliphatic Protons: The diethylamino group gives rise to a quartet for the methylene (-CH₂-) protons, which are adjacent to the methyl group, and a triplet for the terminal methyl (-CH₃) protons.
| Signal Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (ortho to Br) | ~7.2-7.4 | Doublet | ~9.0 |
| Ar-H (ortho to NEt₂) | ~6.5-6.7 | Doublet | ~9.0 |
| -N-(CH₂ CH₃)₂ | ~3.3 | Quartet | ~7.0 |
| -N-(CH₂CH₃ )₂ | ~1.1 | Triplet | ~7.0 |
¹³C NMR Analysis: The carbon spectrum confirms the number of unique carbon environments. Due to the molecule's symmetry, only six signals are expected: four for the aromatic carbons and two for the ethyl carbons.
| Signal Assignment | Typical Chemical Shift (δ, ppm) |
| C -NEt₂ (ipso) | ~148 |
| C -H (ortho to NEt₂) | ~113 |
| C -H (ortho to Br) | ~132 |
| C -Br (ipso) | ~110 |
| -N-(CH₂ CH₃)₂ | ~44 |
| -N-(CH₂CH₃ )₂ | ~12 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2970 |
| C=C Stretch (Aromatic Ring) | 1500-1600 |
| C-N Stretch | 1340-1360 |
| C-Br Stretch | 500-600 |
The presence of these characteristic bands provides strong evidence for the key functional groups within the molecule, corroborating the structure determined by NMR.[7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this compound, the most telling feature is the isotopic signature of bromine.[4]
-
Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity: [M]⁺ at m/z 227 and [M+2]⁺ at m/z 229. The observation of this doublet is a definitive indicator of a monobrominated compound.
-
Key Fragments: A common fragmentation is the loss of an ethyl group, leading to a significant peak at m/z 198/200.
| Ion | m/z Value | Significance |
| [C₁₀H₁₄⁷⁹BrN]⁺ | 227 | Molecular Ion (M⁺) |
| [C₁₀H₁₄⁸¹BrN]⁺ | 229 | Molecular Ion Isotope (M+2)⁺ |
| [C₈H₉⁷⁹BrN]⁺ | 198 | Loss of an ethyl group |
| [C₈H₉⁸¹BrN]⁺ | 200 | Loss of an ethyl group (isotope) |
A Representative Synthetic Protocol
The most direct synthesis of this compound involves the electrophilic bromination of N,N-diethylaniline. The strong activating effect of the diethylamino group directs the incoming electrophile (bromine) almost exclusively to the para position.[8]
Protocol: Electrophilic Bromination of N,N-diethylaniline
-
Dissolution: Dissolve N,N-diethylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.
-
Bromine Addition: In a separate flask, prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this bromine solution dropwise to the stirred aniline solution. The causality here is critical: slow, cooled addition is necessary to control the exothermicity of the reaction and prevent over-bromination.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Precipitation: Pour the reaction mixture into a beaker of cold water. The non-polar product will precipitate out of the aqueous solution.
-
Isolation & Purification: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a solvent like ethanol to yield the final product as a crystalline solid.
References
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- 5. scbt.com [scbt.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
An In-Depth Technical Guide to 4-Bromo-N,N-diethylaniline: From Historical Synthesis to Modern Applications
Introduction: The Enduring Utility of a Versatile Intermediate
In the landscape of industrial and research chemistry, certain molecules distinguish themselves not by their end-use but by their enabling power. 4-Bromo-N,N-diethylaniline (CAS No. 2052-06-4) is a paramount example of such a versatile chemical intermediate. Its deceptively simple structure—a brominated aniline core with two ethyl groups on the nitrogen atom—belies a rich history and a broad spectrum of applications that continue to be relevant in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] This guide provides a comprehensive technical overview of this compound, from its historical context and synthesis to its physicochemical properties and diverse applications, tailored for researchers, scientists, and professionals in drug development.
A Historical Perspective: The Dawn of Halogenated Aniline Derivatives
While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the burgeoning field of synthetic organic chemistry in the late 19th and early 20th centuries. The development of aniline dyes following William Henry Perkin's discovery of mauveine in 1856 spurred extensive research into aniline derivatives. Chemists began to systematically modify the aniline structure to create a wider palette of colors with improved properties.
The introduction of halogens, such as bromine, onto the aromatic ring was a logical step to alter the electronic properties of the chromophore, often leading to deeper and more lightfast colors. Similarly, the N-alkylation of anilines was a common strategy to create new dye intermediates.
A significant milestone in the synthesis of related compounds is documented in the 1937 publication, "Systematic Organic Chemistry" by W. M. Cumming. This text details a straightforward method for the preparation of the closely related 4-bromo-N,N-dimethylaniline.[2] This historical account provides a strong indication that the synthesis of this compound, which employs analogous chemistry, was well within the capabilities of chemists of that era and likely developed in tandem with its dimethyl counterpart. The primary synthetic challenge of the time was achieving selective para-bromination of the activated N,N-diethylaniline ring.
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several routes, each with its own set of advantages and mechanistic considerations.
Classical Approach: Electrophilic Aromatic Substitution
The traditional and most direct method for synthesizing this compound is through the electrophilic aromatic substitution of N,N-diethylaniline with bromine. The N,N-diethylamino group is a strong activating group, directing electrophilic attack to the ortho and para positions. Due to steric hindrance from the ethyl groups, the para product is significantly favored.
Reaction Mechanism:
References
Methodological & Application
The Versatility of 4-Bromo-N,N-diethylaniline in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Synthetic Potential of a Key Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Bromo-N,N-diethylaniline, a readily available and versatile aromatic compound, has emerged as a cornerstone intermediate for researchers and drug development professionals. Its unique structural features—a nucleophilic diethylamino group and a readily functionalizable carbon-bromine bond—provide a powerful handle for a diverse array of chemical transformations. This guide offers an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower your synthetic endeavors in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3][4]
The diethylamino moiety, an electron-donating group, activates the aromatic ring towards electrophilic substitution and modulates the electronic properties of the molecule. Concurrently, the bromine atom serves as a versatile linchpin for the introduction of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. This dual functionality makes this compound an attractive precursor for the synthesis of a wide range of high-value compounds.[1]
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic prowess of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions. These transformations have revolutionized the way organic chemists approach the synthesis of complex molecules, and this compound is an excellent substrate for two of the most powerful reactions in this class: the Suzuki-Miyaura coupling and the Heck-Mizoroki reaction.
The Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[5] The electron-rich nature of the this compound ring, due to the diethylamino group, can influence the reaction kinetics and efficiency.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst. The choice of catalyst, ligands, and base is critical for achieving high yields and preventing side reactions. The diethylamino group can enhance the rate of oxidative addition of the C-Br bond to the Pd(0) catalyst, a key step in the catalytic cycle.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 4-(N,N-diethylamino)-4'-methylbiphenyl
This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and 4-methylphenylboronic acid.
| Reagent | MW ( g/mol ) | Amount | Equivalents |
| This compound | 228.13 | 1.14 g (5.0 mmol) | 1.0 |
| 4-Methylphenylboronic acid | 135.96 | 0.815 g (6.0 mmol) | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.289 g (0.25 mmol) | 0.05 |
| Potassium Carbonate | 138.21 | 2.07 g (15.0 mmol) | 3.0 |
| Toluene | - | 25 mL | - |
| Water | - | 5 mL | - |
Experimental Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.14 g, 5.0 mmol), 4-methylphenylboronic acid (0.815 g, 6.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.[6]
-
Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.289 g, 0.25 mmol).
-
Add degassed toluene (25 mL) and degassed water (5 mL) to the reaction flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (25 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 4-(N,N-diethylamino)-4'-methylbiphenyl.
The Heck-Mizoroki Reaction: A Gateway to Substituted Alkenes
The Heck-Mizoroki reaction provides a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon.[7][8][9] this compound serves as an excellent aryl halide partner in this reaction, leading to the synthesis of various stilbene and cinnamate derivatives.
Mechanistic Considerations: The Heck reaction proceeds through a palladium-catalyzed cycle involving oxidative addition, migratory insertion, and β-hydride elimination. The regioselectivity of the addition to the alkene is a key consideration and is influenced by both steric and electronic factors.[10]
Experimental Workflow for the Heck-Mizoroki Reaction
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound | 2052-06-4 [chemicalbook.com]
- 4. This compound CAS#: 2052-06-4 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging 4-Bromo-N,N-diethylaniline in Suzuki-Miyaura Cross-Coupling Reactions
Prepared by: Senior Application Scientist, Gemini Laboratories
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides an in-depth technical overview and detailed protocols for the application of 4-Bromo-N,N-diethylaniline as a substrate in this pivotal reaction. The resulting N,N-diethyl-biphenyl-4-amine scaffolds are of significant interest in medicinal chemistry and materials science. We will explore the mechanistic underpinnings, critical reaction parameters, a step-by-step experimental protocol, and a comprehensive troubleshooting guide to empower researchers to achieve optimal outcomes.
Part I: The Underlying Chemistry - Mechanism and Theory
A profound understanding of the reaction mechanism is essential for rational optimization and troubleshooting. The Suzuki-Miyaura coupling is a catalytic cycle revolving around a palladium center, which orchestrates the coupling of an organohalide with an organoboron species.[3][4]
The Catalytic Cycle
The reaction proceeds through a sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
-
Oxidative Addition : The cycle initiates with the active Palladium(0) catalyst. This compound, an electron-rich aryl bromide, undergoes oxidative addition to the Pd(0) center. This step, often rate-determining, breaks the C-Br bond and forms a new organopalladium(II) intermediate.[3] The electron-donating nature of the diethylamino group can make this step slower compared to electron-deficient aryl halides.[4][6]
-
Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (e.g., phenylboronic acid) to the Pd(II) complex. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which is crucial for efficient ligand transfer.[7][8][9][10] This is a critical control point where the choice of base significantly impacts reaction efficiency.[9]
-
Reductive Elimination : In the final step, the two organic partners on the Pd(II) center couple, forming the new C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Success
The success of coupling this compound hinges on the judicious selection of four key components:
-
Palladium Source (Catalyst) : While Pd(PPh₃)₄ is a classic choice, modern pre-catalysts like palladacycles or systems generated in-situ from a Pd(II) source (e.g., Pd(OAc)₂) and a ligand are often more active and stable.[11][12] Heterogeneous catalysts, such as palladium on charcoal (Pd/C), also offer advantages in terms of simplified purification.[13]
-
Ligand : For electron-rich aryl bromides like our substrate, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often required.[12][14] These ligands promote the oxidative addition step and stabilize the active Pd(0) species, preventing catalyst decomposition.[1]
-
Base : The base is not merely a proton scavenger; its primary role is to activate the boronic acid.[9] For this substrate, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are highly effective, often used in an aqueous/organic solvent mixture.[15] The strength and solubility of the base can dramatically affect the reaction rate and yield.[8]
-
Solvent : A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is common. This biphasic system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.[14] Rigorous degassing of the solvent is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[16]
Part II: Experimental Protocol & Practical Guidance
This section provides a reliable, step-by-step protocol for the Suzuki coupling of this compound with phenylboronic acid.
Caption: Standard experimental workflow for a Suzuki coupling reaction.
Materials and Reagents
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
-
Silica Gel for column chromatography
Step-by-Step Protocol
-
Reagent Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (242 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
-
Expert Insight: Weighing the catalyst and ligand in a glovebox or under a stream of inert gas minimizes exposure to air, which can deactivate these sensitive reagents.[16]
-
-
Reaction Setup : Equip the flask with a reflux condenser. Seal the system with a rubber septum.
-
Inert Atmosphere : Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.
-
Solvent Addition : Using syringes, add degassed 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL).
-
Expert Insight: Solvents should be degassed by sparging with an inert gas for at least 30 minutes or via several freeze-pump-thaw cycles.[17]
-
-
Reaction Execution : Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours. A complete reaction is indicated by the consumption of the limiting reagent (this compound).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing : Wash the combined organic layers with brine (20 mL), then dry over anhydrous magnesium sulfate.
-
Purification : Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, N,N-diethyl-biphenyl-4-amine.
Part III: Data and Troubleshooting
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale / Impact on Reaction |
| Catalyst Loading | 1-3 mol% | Balances reaction rate and cost. Higher loading may be needed for challenging substrates. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate oxidative addition of the electron-rich aryl bromide. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Stronger bases (K₃PO₄, Cs₂CO₃) can increase reaction rates but may not be compatible with base-sensitive functional groups.[15] |
| Base Stoichiometry | 2-3 equivalents | Ensures complete formation of the reactive boronate 'ate' complex.[7][8] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O | Biphasic system effectively dissolves both organic and inorganic reagents. |
| Temperature | 80-110 °C | Provides sufficient thermal energy to overcome the activation barrier, especially for the oxidative addition step. |
Table 2: Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd or ligand).[16] 2. Insufficiently degassed solvents.[16] 3. Poor quality boronic acid. | 1. Use fresh catalyst/ligand. 2. Ensure rigorous degassing of all solvents. 3. Use fresh, high-purity boronic acid or convert to a more stable pinacol ester.[16] |
| Significant Homocoupling of Boronic Acid | Presence of oxygen.[4] | Improve degassing technique; maintain a positive pressure of inert gas throughout the reaction. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Reaction temperature too high or time too long.[16] 2. Inappropriate base. | 1. Lower the reaction temperature and monitor carefully to stop when complete. 2. Switch to a milder base (e.g., KF) or use a more stable boronic ester.[14] |
| Dehalogenation of Starting Material | Reductive side reaction, often promoted by impurities or certain solvent/base combinations.[4][18] | Screen different solvent systems or bases. Ensure high purity of all reagents. |
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Application Note: 4-Bromo-N,N-diethylaniline as a Versatile Intermediate for the Synthesis of Azo Dyes
Introduction: The Strategic Role of 4-Bromo-N,N-diethylaniline in Chromophore Design
In the vast landscape of synthetic colorants, azo dyes represent the most significant and versatile class, characterized by the presence of the azo group (-N=N-) which acts as the primary chromophore. The specific hue, intensity, and fastness properties of these dyes are intricately linked to the electronic nature of the aromatic rings connected by this azo bridge. The strategic incorporation of functionalized aromatic amines as precursors is therefore a cornerstone of dye chemistry. This compound emerges as a particularly valuable intermediate in this context. The presence of the electron-donating N,N-diethylamino group and the electron-withdrawing, bathochromic-shifting bromo substituent on the same aromatic scaffold provides a unique electronic profile. This combination allows for the synthesis of dyes with deep and intense colors, while also offering opportunities to enhance properties like lightfastness.[1]
This application note provides a detailed exploration of the synthetic utility of this compound as a diazo component in the synthesis of azo dyes. We will delve into the fundamental reaction mechanism, provide a detailed experimental protocol for a representative synthesis, and discuss the characterization of the resulting dye. This guide is intended for researchers and scientists in the fields of materials science, organic chemistry, and drug development who are interested in the design and synthesis of novel chromophoric systems.
The Chemistry of Azo Dye Synthesis: Diazotization and Azo Coupling
The synthesis of azo dyes from this compound follows a well-established two-step reaction sequence:
-
Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[2][3]
-
Azo Coupling: The resulting diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol or an aniline derivative, in an electrophilic aromatic substitution reaction to form the stable azo dye.[4][5][6] The position of the coupling is directed by the activating group on the coupling component, typically occurring at the para position unless it is already substituted.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of an azo dye using this compound.
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol details the synthesis of a disperse dye derived from this compound and N,N-dimethylaniline. The principles outlined here can be adapted for coupling with other electron-rich aromatic compounds.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 1424-03-9 | 228.13 | 2.28 g |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 0.76 g |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 5 mL |
| N,N-dimethylaniline | 121-69-7 | 121.18 | 1.21 g |
| Sodium Acetate (CH₃COONa) | 127-09-3 | 82.03 | 5 g |
| Ethanol | 64-17-5 | 46.07 | As needed |
| Distilled Water | 7732-18-5 | 18.02 | As needed |
| Ice | - | - | As needed |
Step-by-Step Procedure
Part 1: Diazotization of this compound
-
In a 250 mL beaker, prepare a solution of this compound (2.28 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and distilled water (10 mL). Stir until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice-salt bath. Maintain this temperature throughout the diazotization process.
-
In a separate 50 mL beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in distilled water (5 mL).
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound with constant stirring. The addition should take approximately 10-15 minutes.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 30 minutes at 0-5 °C to ensure the completion of the diazotization reaction. The resulting solution is the diazonium salt solution.
Part 2: Azo Coupling with N,N-dimethylaniline
-
In a 500 mL beaker, dissolve N,N-dimethylaniline (1.21 g, 10 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and distilled water (50 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold N,N-dimethylaniline solution with vigorous stirring. A colored precipitate should begin to form immediately.
-
After the addition is complete, add a solution of sodium acetate (5 g in 20 mL of water) to adjust the pH and promote the coupling reaction.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
Filter the resulting colored precipitate using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.
-
Dry the purified dye in a vacuum oven at 60 °C.
Characterization of the Synthesized Azo Dye
The structure and purity of the synthesized azo dye should be confirmed using standard analytical techniques:
-
Melting Point: To assess the purity of the compound.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching vibration (typically in the range of 1400-1500 cm⁻¹).
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the dye molecule.[7]
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent (e.g., DMF or ethanol), which provides information about its color.[7]
Applications and Significance
Azo dyes derived from this compound are expected to exhibit properties suitable for various applications, including:
-
Disperse Dyes for Synthetic Fibers: The non-ionic nature and moderate molecular weight of such dyes make them suitable for dyeing hydrophobic fibers like polyester and nylon.[8][9]
-
Industrial Colorants: For use in plastics, paints, and inks where good lightfastness and thermal stability are required.
-
Functional Dyes: The unique electronic properties may be exploited in applications such as organic photoconductors or in the development of chemo-sensors.[8]
The synthetic route for the described azo dye is depicted below:
References
- 1. nbinno.com [nbinno.com]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. iiste.org [iiste.org]
- 9. scispace.com [scispace.com]
Application Notes & Protocol: Heck Reaction with 4-Bromo-N,N-diethylaniline
Introduction: Strategic Importance of the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2] This transformation is pivotal in the synthesis of complex molecules, from pharmaceuticals to advanced materials, due to its functional group tolerance and stereoselectivity, typically favoring the formation of the trans-(E)-alkene.[3][4]
This guide provides a detailed protocol and mechanistic insights for the Heck reaction involving 4-bromo-N,N-diethylaniline, an electron-rich aryl bromide. The presence of the strongly electron-donating diethylamino group presents specific challenges and considerations for catalyst selection and reaction optimization to achieve high yields and selectivity.
Mechanistic Overview: The Pd(0)/Pd(II) Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][3] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound.[3][5] This is often the rate-determining step, and its efficiency is influenced by the electron density of the aryl halide.[3][6] For electron-rich aryl bromides like our substrate, this step can be slower compared to their electron-deficient counterparts.
-
Coordination and Migratory Insertion: The resulting organopalladium(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[3]
-
Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated. This step is stereospecific and regenerates the double bond, leading predominantly to the thermodynamically more stable trans-(E)-alkene product.[3]
-
Reductive Elimination & Catalyst Regeneration: A base is required to facilitate the removal of the generated hydrobromic acid (HBr) from the hydrido-palladium(II) complex, thereby regenerating the active Pd(0) catalyst and completing the cycle.[3]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Synthesis of (E)-4-(N,N-diethylamino)stilbene
This protocol details the Heck reaction between this compound and styrene to synthesize (E)-4-(N,N-diethylamino)stilbene.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| This compound | C₁₀H₁₄BrN | 228.13 | 1.14 g | 5.0 | 1.0 equiv |
| Styrene | C₈H₈ | 104.15 | 0.68 mL | 6.0 | 1.2 equiv |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 22.5 mg | 0.1 | 0.02 equiv |
| Tri(o-tolyl)phosphine | P(C₇H₇)₃ | 304.37 | 121.7 mg | 0.4 | 0.08 equiv |
| Triethylamine | (C₂H₅)₃N | 101.19 | 1.4 mL | 10.0 | 2.0 equiv |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 25 mL | - | Solvent |
Instrumentation
-
Schlenk flask (100 mL)
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (22.5 mg, 0.1 mmol) and tri(o-tolyl)phosphine (121.7 mg, 0.4 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add N,N-dimethylformamide (DMF, 25 mL) via syringe. Stir the mixture at room temperature for 10 minutes to allow for the in situ formation of the active Pd(0) catalyst. The solution should turn from a brownish-red to a yellowish color.
-
-
Addition of Reagents:
-
To the catalyst solution, add this compound (1.14 g, 5.0 mmol), styrene (0.68 mL, 6.0 mmol), and triethylamine (1.4 mL, 10.0 mmol) sequentially via syringe.
-
Attach a condenser to the Schlenk flask and ensure a continuous flow of inert gas.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure (E)-4-(N,N-diethylamino)stilbene as a yellow solid.
-
Key Considerations and Field-Proven Insights
-
Choice of Catalyst and Ligand: While various palladium sources can be used, palladium(II) acetate is a common and effective precatalyst.[1] The choice of phosphine ligand is critical. For electron-rich aryl bromides, electron-rich and bulky phosphine ligands like tri(o-tolyl)phosphine or tri-tert-butylphosphine can enhance the rate of oxidative addition and improve catalyst stability.[7] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging Heck couplings.[8]
-
Base Selection: An inorganic or organic base is essential to neutralize the HBr formed during the reaction.[1] Triethylamine is a common choice, but other bases like potassium carbonate or sodium acetate can also be effective.[1] The choice of base can sometimes influence the reaction rate and selectivity.
-
Solvent Effects: Polar aprotic solvents such as DMF, DMAc, or NMP are typically used to facilitate the dissolution of the palladium catalyst and reagents.[9] In some cases, the use of ionic liquids or aqueous media has been explored to develop more environmentally friendly protocols.[1][8]
-
Substrate Scope and Limitations: The Heck reaction is generally tolerant of a wide range of functional groups.[4] However, with electron-rich aryl halides like this compound, the oxidative addition step can be sluggish.[6] Higher reaction temperatures and more active catalyst systems may be required to achieve good conversions.[10]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation) | Ensure rigorous exclusion of oxygen through proper inert gas techniques. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inappropriate ligand | Screen other bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands. | |
| Formation of Palladium Black | Catalyst decomposition | Use a higher ligand-to-palladium ratio. Consider using a more robust ligand. |
| Formation of Side Products | Isomerization of the double bond | Use milder reaction conditions (lower temperature, shorter reaction time). |
| Homocoupling of the aryl halide | Ensure the alkene is present in a slight excess. |
Conclusion
The Mizoroki-Heck reaction is a powerful tool for the synthesis of substituted alkenes. By understanding the underlying mechanism and carefully selecting the reaction parameters, the successful coupling of challenging substrates like this compound can be achieved with high efficiency and selectivity. This protocol provides a robust starting point for researchers and drug development professionals seeking to utilize this important transformation in their synthetic endeavors.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of 4-Bromo-N,N-diethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N,N-diethylaniline is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Its molecular structure, characterized by a bromine-substituted phenyl ring and a diethylamino group, imparts specific chemical properties that are leveraged in multi-step synthetic pathways. The purity and structural integrity of this intermediate are paramount to ensure the desired outcome and safety profile of the final product.
This document provides a comprehensive guide to the analytical methodologies for the characterization of this compound. As a senior application scientist, the following protocols and insights are designed to be robust and self-validating, explaining the rationale behind experimental choices to ensure technical accuracy and field-proven reliability. A multi-technique approach is essential for unambiguous structural elucidation and purity assessment.
Structural and Spectroscopic Characterization
A combination of spectroscopic techniques is indispensable for the complete structural confirmation of this compound. These methods provide detailed information about the molecular framework, functional groups, and overall electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are critical for the characterization of this compound.
Rationale for NMR Analysis:
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, this technique is essential to confirm the presence and connectivity of the ethyl groups and the substitution pattern on the aromatic ring. ¹³C NMR complements this by providing a spectrum of the carbon backbone, confirming the number of distinct carbon environments.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| -CH₃ (ethyl) | ~1.1-1.2 (triplet) | ~12-13 | Upfield chemical shift characteristic of alkyl protons. The triplet splitting is due to coupling with the adjacent methylene protons. |
| -CH₂- (ethyl) | ~3.3-3.4 (quartet) | ~44-45 | Deshielded relative to the methyl protons due to the proximity of the nitrogen atom. The quartet splitting is due to coupling with the adjacent methyl protons. |
| Aromatic CH (ortho to -NEt₂) | ~6.6-6.7 (doublet) | ~112-113 | Shielded due to the electron-donating effect of the diethylamino group. |
| Aromatic CH (meta to -NEt₂) | ~7.2-7.3 (doublet) | ~131-132 | Less shielded compared to the ortho protons. |
| Aromatic C (ipso to -NEt₂) | - | ~147-148 | Quaternary carbon, deshielded by the nitrogen atom. |
| Aromatic C (ipso to -Br) | - | ~110-111 | Quaternary carbon, deshielded by the bromine atom. |
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrumental Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.
-
Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.
Rationale for IR Analysis:
For this compound, IR spectroscopy will confirm the presence of the C-N bond of the aromatic amine, the C-H bonds of the alkyl and aromatic moieties, and the C-Br bond. The substitution pattern on the benzene ring can also be inferred from the out-of-plane bending vibrations in the fingerprint region.
Based on the spectra of related compounds like 4-Bromo-N,N-dimethylaniline[6] and 4-Bromoaniline,[7] the following characteristic absorption bands are expected for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2975-2850 | Aliphatic C-H stretch (ethyl groups) | Strong |
| ~1600, ~1500, ~1450 | Aromatic C=C stretching | Medium to Strong |
| ~1350 | C-N stretching of aromatic amine | Strong |
| ~1200 | C-N stretching | Medium |
| ~810 | para-disubstituted benzene ring (out-of-plane C-H bend) | Strong |
| ~600-500 | C-Br stretching | Medium |
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumental Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the empty ATR crystal before running the sample.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Compare the observed peak positions with the expected values to confirm the presence of the key functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming the molecular formula and gaining further structural insights.
Rationale for MS Analysis:
Electron Ionization (EI) mass spectrometry of this compound is expected to yield a molecular ion peak (M⁺) that confirms the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+2 peak. The fragmentation pattern will provide evidence for the presence of the diethylamino and bromo-phenyl moieties.
The NIST WebBook provides mass spectral data for this compound.[8] The fragmentation is expected to follow established pathways for aromatic amines.
| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |
| 227/229 | [C₁₀H₁₄BrN]⁺ | Molecular ion (M⁺ and M+2) peak, confirming the molecular weight and presence of one bromine atom. |
| 212/214 | [C₉H₁₁BrN]⁺ | Loss of a methyl radical (•CH₃) from one of the ethyl groups. |
| 198/200 | [C₈H₈BrN]⁺ | Loss of an ethyl radical (•CH₂CH₃). |
| 119 | [C₈H₁₁N]⁺ | Loss of the bromine radical (•Br). |
| 72 | [C₄H₁₀N]⁺ | Diethylamino cation. |
A common approach for analyzing volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[9]
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometer (Electron Ionization):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Scan Range: 50-300 amu.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Examine the mass spectrum of this peak.
-
Confirm the molecular weight from the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern and compare it to the predicted fragmentation to support the structural assignment.
-
Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of this compound and for quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity analysis of non-volatile or thermally labile compounds. A reverse-phase method is typically suitable for substituted anilines.
Rationale for HPLC Analysis:
Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being a relatively non-polar molecule, will be well-retained on a C18 column. This method is excellent for quantifying purity and detecting less volatile impurities.
-
Sample and Mobile Phase Preparation:
-
Sample: Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is a good starting point. For example, an isocratic mobile phase of 60:40 (v/v) acetonitrile:water can be used.[10] The mobile phase should be filtered and degassed.
-
-
HPLC Parameters:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Record the chromatogram.
-
The purity of the sample can be calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
Workflow Diagrams
Spectroscopic Characterization Workflow
Caption: Workflow for Spectroscopic Characterization.
Chromatographic Purity Analysis Workflow
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers structural clues through fragmentation analysis. Chromatographic methods, particularly HPLC and GC-MS, are essential for assessing the purity of the compound. By following the detailed protocols and understanding the rationale behind each method, researchers, scientists, and drug development professionals can confidently ascertain the identity, purity, and quality of this compound, ensuring its suitability for downstream applications.
References
- 1. Benzenamine, 4-bromo- [webbook.nist.gov]
- 2. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-N,N-dimethylaniline(586-77-6) 13C NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 4-Bromoaniline(106-40-1) 1H NMR [m.chemicalbook.com]
- 6. 4-Bromo-N,N-dimethylaniline(586-77-6) IR Spectrum [chemicalbook.com]
- 7. 4-Bromoaniline(106-40-1) IR Spectrum [chemicalbook.com]
- 8. This compound [webbook.nist.gov]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of 4-Bromoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes & Protocols: Synthetic Routes Utilizing 4-Bromo-N,N-diethylaniline
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 4-Bromo-N,N-diethylaniline
This compound is a versatile aromatic building block of significant interest to researchers in medicinal chemistry, materials science, and dye synthesis.[1][2] Its utility stems from two key structural features: the reactive carbon-bromine (C-Br) bond, which is an excellent handle for palladium-catalyzed cross-coupling reactions, and the electron-donating N,N-diethylamino group. This group modulates the electronic properties of the aromatic ring, influencing reactivity and the properties of the resulting products, such as the chromatic characteristics of dyes.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on field-proven protocols for key transformations. The methodologies are presented not merely as a sequence of steps, but with a rationale for the choice of reagents, catalysts, and conditions, empowering researchers to adapt and troubleshoot these powerful reactions.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in this compound is readily activated by a palladium(0) catalyst, making it an ideal substrate for a variety of cross-coupling reactions. These reactions form the cornerstone of modern synthetic organic chemistry for constructing complex molecular architectures from simpler precursors.[3] The general mechanism for these transformations follows a well-established catalytic cycle.[4][5]
The Unified Catalytic Cycle
Palladium-catalyzed cross-coupling reactions share a common mechanistic pathway consisting of three fundamental steps:[3][4][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (C-Br) of this compound, forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Insertion (for Heck): The second coupling partner transfers its organic group to the palladium center, or in the case of the Heck reaction, the alkene inserts into the Pd-C bond.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Diagram: General Palladium Catalytic Cycle
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Application Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron species.[7] It is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[6]
Expertise & Causality: The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron compound, facilitating the transmetalation step.[6][7][8] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. For an electron-rich substrate like this compound, a common catalyst system is Pd(PPh₃)₄, which is effective for aryl bromides.[9]
Detailed Protocol: Synthesis of 4-(N,N-diethylamino)-4'-methylbiphenyl
Objective: To couple this compound with 4-methylphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 228 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Add the toluene/water solvent mixture (5 mL).
-
Add the Pd(PPh₃)₄ catalyst (0.03 mmol, 35 mg) to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 90 °C and maintain for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Effective for aryl bromides, commercially available. |
| Ligand | Triphenylphosphine (PPh₃) | Integrated into the catalyst complex, stabilizes the Pd(0) state. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation.[6] |
| Solvent | Toluene/Water | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently.[9] |
| Atmosphere | Inert (N₂ or Ar) | Protects the Pd(0) catalyst from oxidation. |
Application Protocol 2: Heck-Mizoroki Reaction for Olefin Arylation
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[10][11] It is a powerful tool for C-C bond formation.[12]
Expertise & Causality: The reaction requires a palladium catalyst (often Pd(OAc)₂), a phosphine ligand, and a base (typically an amine like triethylamine).[10][12] The base is not involved in transmetalation but is crucial for regenerating the Pd(0) catalyst in the final step of the cycle.[10][12] The electron-donating nature of the diethylamino group can make the oxidative addition step slower than for electron-poor aryl bromides, sometimes necessitating slightly higher temperatures or more active catalyst systems.
Detailed Protocol: Synthesis of (E)-N,N-diethyl-4-styrylaniline
Objective: To couple this compound with styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol, 228 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and P(o-tol)₃ (0.04 mmol, 12.2 mg).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMF (4 mL), styrene (1.5 mmol, 173 µL), and triethylamine (1.5 mmol, 209 µL) via syringe.
-
Seal the tube and heat the mixture in an oil bath at 100 °C for 24 hours.[13]
-
Cool the reaction to room temperature and pour it into water (30 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with water and then brine, dry over magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue via flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective Pd(II) precatalyst that is reduced in situ.[12] |
| Ligand | P(o-tol)₃ | A bulky phosphine ligand that promotes the catalytic activity. |
| Base | Triethylamine (Et₃N) | Neutralizes the HBr formed and regenerates the Pd(0) catalyst.[10] |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves the reactants.[13] |
| Temperature | 100 °C | Necessary to drive the reaction, especially with the electron-rich aryl bromide.[13] |
Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides and amines.[14][15][16] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[16][17]
Expertise & Causality: This reaction requires a palladium source, a specialized phosphine ligand, and a strong base.[18] The ligand's steric bulk and electronic properties are critical for promoting both the oxidative addition and the final reductive elimination step.[4] A strong, non-nucleophilic base like sodium tert-butoxide is needed to deprotonate the amine, forming the active nitrogen nucleophile.[18]
Detailed Protocol: Synthesis of N1,N1-diethyl-N4-phenylbenzene-1,4-diamine
Objective: To couple this compound with aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.03 mmol, 14.3 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to a reaction vial.
-
Add this compound (1.0 mmol, 228 mg) and anhydrous toluene (3 mL).
-
Finally, add aniline (1.2 mmol, 110 µL).
-
Seal the vial, remove it from the glovebox, and heat the mixture at 100 °C for 18 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to isolate the desired triarylamine.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A stable Pd(0) source. |
| Ligand | XPhos | A bulky, electron-rich phosphine ligand that facilitates C-N reductive elimination. |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine.[18] |
| Solvent | Toluene | A non-polar solvent suitable for high-temperature reactions. |
| Temperature | 100 °C | Ensures efficient reaction rates for this transformation. |
Application Protocol 4: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling reaction is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[19][20] It is notable for its use of both palladium and copper co-catalysts.[21]
Expertise & Causality: The reaction mechanism involves two interconnected catalytic cycles.[20] The palladium cycle is similar to other cross-couplings. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate. The use of copper allows the reaction to proceed under milder conditions.[19][22]
Detailed Protocol: Synthesis of 4-(phenylethynyl)-N,N-diethylaniline
Objective: To couple this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 228 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (5 mL). The amine acts as both the base and a solvent.
-
Add phenylacetylene (1.2 mmol, 132 µL) dropwise via syringe.
-
Stir the reaction at room temperature for 8 hours. Monitor progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter through a short plug of silica to remove the catalysts and amine salts.
-
Concentrate the filtrate and purify the crude product by recrystallization or column chromatography.
| Parameter | Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ | A stable Pd(II) precatalyst. |
| Cu Co-catalyst | CuI | Forms the copper acetylide intermediate, facilitating transmetalation.[19] |
| Base/Solvent | Triethylamine (Et₃N) | Deprotonates the alkyne and neutralizes the HBr byproduct. |
| Solvent | THF | Co-solvent to ensure solubility of all components. |
| Temperature | Room Temperature | The dual catalyst system allows for mild reaction conditions.[19] |
Alternative Pathway: Grignard Reagent Formation and Dye Synthesis
Beyond palladium catalysis, this compound can be used to form a Grignard reagent, reversing the polarity of the carbon atom from electrophilic to nucleophilic.[23] This powerful organometallic reagent is a cornerstone of organic synthesis, particularly for forming C-C bonds with carbonyl compounds.
Expertise & Causality: The formation of the Grignard reagent, 4-(N,N-diethylamino)phenylmagnesium bromide, occurs via the insertion of magnesium metal into the C-Br bond.[24] This reaction must be performed under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.[23] Ethereal solvents like THF are ideal as they are aprotic and solvate the magnesium species.[23] A small crystal of iodine is often used to activate the magnesium surface. This Grignard reagent is a key intermediate in the synthesis of triarylmethane dyes like Crystal Violet.[25][26][27]
Diagram: Grignard-based Dye Synthesis Workflow
Caption: Workflow for triarylmethane dye synthesis via a Grignard reagent.
Detailed Protocol: Preparation of a Crystal Violet Analog
Objective: To synthesize a triarylmethane dye via the Grignard reagent of this compound.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (2.1 equiv)
-
Diethyl carbonate (1.0 equiv)
-
10% Aqueous Hydrochloric Acid (HCl)
Procedure:
-
Apparatus Setup: Flame-dry a round-bottom flask and reflux condenser. Allow to cool under a stream of dry nitrogen or argon.
-
Grignard Formation: To the flask, add magnesium turnings (2.3 equiv), a crystal of iodine, and anhydrous THF (20 mL). Add a small portion of a solution of this compound (2.1 equiv in 25 mL anhydrous THF).
-
Initiation: Gently warm the flask to initiate the reaction. The disappearance of the iodine color and bubbling indicates the start of Grignard formation.
-
Addition: Add the remaining this compound solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes. The solution should appear grayish.[26]
-
Reaction with Carbonyl: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of diethyl carbonate (1.0 equiv in 5 mL THF) dropwise.
-
After the addition, remove the ice bath and stir at room temperature for 1 hour, then gently reflux for 30 minutes.
-
Hydrolysis: Cool the reaction mixture again in an ice bath. Slowly and cautiously add 10% aqueous HCl. This step is exothermic and will quench excess magnesium.
-
The mixture should develop an intense color. The product can be isolated by extraction with an organic solvent, followed by purification.
Safety and Handling
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Organometallic Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water. All manipulations must be performed under a dry, inert atmosphere.
-
Solvents: Toluene, DMF, and THF are flammable and have associated health risks. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- 1. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]
- 2. This compound | 2052-06-4 [chemicalbook.com]
- 3. fiveable.me [fiveable.me]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nobelprize.org [nobelprize.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Bromo-N,N-diethylaniline as a Cornerstone Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of 4-Bromo-N,N-diethylaniline
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly valuable and versatile building block, particularly for researchers in pharmaceutical and materials science. Its structure, featuring a bromine atom at the para-position and a diethylamino group, offers a unique combination of reactivity and functionality.[1][2][3]
The bromine atom serves as a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with precision.[4] Concurrently, the electron-donating diethylamino group modulates the electronic properties of the aromatic ring, influencing not only the reactivity of the C-Br bond but also imparting specific photophysical or pharmacological properties to the final molecule. This dual-functionality makes it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][3]
This guide provides an in-depth exploration of this compound's applications, focusing on key synthetic transformations. We will delve into the causality behind protocol choices, offering detailed, field-proven methodologies to empower researchers to leverage this building block to its full potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2052-06-4 | [4][5][6] |
| Molecular Formula | C₁₀H₁₄BrN | [4][5][7] |
| Molecular Weight | 228.13 g/mol | [2][4][6] |
| Appearance | White to light yellow/brown solid, crystals, or powder | [2][4] |
| Melting Point | 32-35 °C | [1][5][6] |
| Boiling Point | 269-271 °C | [1][5] |
| Solubility | Insoluble in water | [1] |
| Storage | Inert atmosphere, 2-8°C, protect from light | [1] |
Safety & Handling
As with any laboratory chemical, proper handling of this compound is crucial. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8][9]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[9][10] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[10][11]
-
Handling: Avoid formation of dust and aerosols.[10] Do not eat, drink, or smoke when using this product.[8][10] Wash hands and skin thoroughly after handling.[10][11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in this compound is readily activated by palladium catalysts, making it an ideal substrate for a range of powerful cross-coupling reactions. The general workflow for these reactions follows a consistent pattern, though specific conditions vary.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for constructing arylamines, a motif prevalent in pharmaceuticals and organic electronic materials. The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.
The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition into the C-Br bond of this compound. The subsequent steps involve coordination of the amine nucleophile and deprotonation by a strong base (e.g., NaOt-Bu) to form a palladium-amido complex. Reductive elimination from this complex yields the desired tri-substituted aniline product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical; it promotes both the oxidative addition and the final reductive elimination steps, preventing catalyst decomposition and increasing reaction rates.[12][13]
References
- 1. This compound CAS#: 2052-06-4 [m.chemicalbook.com]
- 2. This compound, 97% | CymitQuimica [cymitquimica.com]
- 3. This compound | 2052-06-4 [chemicalbook.com]
- 4. strem.com [strem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 4-ブロモ-N,N-ジエチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. PubChemLite - this compound (C10H14BrN) [pubchemlite.lcsb.uni.lu]
- 8. chemos.de [chemos.de]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 4-Bromo-N,N-dimethylaniline - Safety Data Sheet [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. rsc.org [rsc.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Bromo-N,N-diethylaniline Reaction Yield
Welcome to the Technical Support Center for the synthesis of 4-Bromo-N,N-diethylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Here, we address common challenges encountered during the electrophilic bromination of N,N-diethylaniline, providing scientifically grounded explanations and actionable solutions to enhance reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of di- and tri-brominated byproducts. How can I improve the selectivity for the mono-brominated product?
The N,N-diethylamino group is a potent activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution. This high reactivity can often lead to polybromination.[1][2] The steric hindrance from the ethyl groups offers some protection against ortho-substitution compared to N,N-dimethylaniline, but para-substitution is highly favored, and further bromination can occur if the reaction is not carefully controlled.[3]
Troubleshooting Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. A slight excess may be necessary, but a large excess will favor polybromination. Start with a 1:1 molar ratio of N,N-diethylaniline to bromine.
-
Slow Addition of Bromine: Add the bromine solution dropwise to the reaction mixture at a controlled rate.[4] This maintains a low concentration of the electrophile at any given time, disfavoring multiple substitutions on the same molecule.
-
Low Reaction Temperature: Perform the reaction at a low temperature, typically 0-5 °C, using an ice bath.[4] This reduces the reaction rate and increases selectivity for the mono-substituted product.
-
Choice of Solvent: Using a less polar solvent, such as carbon disulfide (CS₂) or dichloromethane (DCM), can help to moderate the reactivity of the bromine.[1] Glacial acetic acid is also a common solvent for this reaction.[5][6]
Q2: The reaction mixture is turning dark brown or black, and I'm getting a low yield of a tarry product. What's happening?
Aniline derivatives are susceptible to oxidation, especially in the presence of strong electrophiles like bromine.[7] This oxidation can lead to the formation of colored, polymeric byproducts, resulting in a dark, tarry reaction mixture and a low yield of the desired product.
Troubleshooting Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.
-
Purified Reagents: Ensure that the N,N-diethylaniline is pure and free from any colored impurities. Distillation of the starting material may be necessary.
-
Temperature Control: As mentioned previously, maintaining a low reaction temperature is crucial to minimize side reactions, including oxidation.[8]
-
Quenching: After the reaction is complete, quench any remaining bromine by adding a solution of a reducing agent like sodium thiosulfate or sodium bisulfite.[8] This will help to prevent further oxidation during workup.
Q3: My yield is low, and I'm recovering a significant amount of unreacted N,N-diethylaniline. What are the likely causes?
Low conversion of the starting material can be due to several factors related to the reaction conditions and reagent quality.
Troubleshooting Strategies:
-
Insufficient Bromine: Ensure that the correct amount of bromine was added. A slight excess (e.g., 1.05-1.1 equivalents) might be needed to drive the reaction to completion.[8]
-
Incomplete Reaction: Allow for sufficient reaction time after the addition of bromine is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.
-
Reagent Purity: Verify the concentration and purity of the bromine solution. Bromine is volatile and can degrade over time.
-
Acid Scavenging: The reaction produces hydrobromic acid (HBr) as a byproduct. In strongly acidic conditions, the nitrogen of the diethylamino group can be protonated, deactivating the ring towards further electrophilic attack.[9][10] While some procedures are performed in acid, in others, the accumulation of HBr can inhibit the reaction. Adding a non-nucleophilic base, like sodium bicarbonate, during the workup is essential to neutralize the acid.[11]
Troubleshooting Guide: A Deeper Dive
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Formation of 2,4-dibromo-N,N-diethylaniline | Excessive brominating agent or high reaction temperature. | The diethylamino group strongly activates the ortho and para positions. Once the para position is brominated, the ortho positions remain activated and can react further if the bromine concentration or temperature is too high. Solution: Use a 1:1 stoichiometry of bromine, add it slowly at 0 °C, and monitor the reaction by TLC to stop it upon consumption of the starting material.[3] |
| Product is an oil instead of a solid | Impurities are present, depressing the melting point. The reported melting point is 32-33 °C.[12] | Unreacted starting material or di-brominated byproducts can act as impurities. Solution: Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent like ethanol.[5] |
| Final product is yellow or brown | Presence of residual bromine or oxidized impurities.[8] | Solution: During the workup, wash the organic layer with an aqueous solution of sodium thiosulfate or sodium bisulfite to remove unreacted bromine.[8] If the color persists after purification, treatment with activated carbon during recrystallization can help remove colored impurities.[7] |
| Runaway Exothermic Reaction | Rate of bromine addition is too fast or inadequate cooling.[8] | The bromination of activated anilines is highly exothermic. Solution: Immediately cease the addition of bromine and ensure the reaction flask is adequately submerged in an efficient cooling bath. Increase the stirring rate to improve heat transfer. For future runs, dilute the reaction mixture and add the bromine at a much slower rate.[8] |
Experimental Protocol: Synthesis of this compound
This protocol is a standard procedure for the laboratory-scale synthesis of this compound.
Materials:
-
N,N-diethylaniline
-
Bromine
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N,N-diethylaniline (1 equivalent) in glacial acetic acid or dichloromethane.[5][11] Cool the flask in an ice bath to 0-5 °C.
-
Bromine Addition: Prepare a solution of bromine (1 equivalent) in the same solvent used for the aniline. Add this solution dropwise to the stirred aniline solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate to quench any unreacted bromine.
-
Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution in portions until the effervescence ceases and the aqueous layer is basic.[11]
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.[5]
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Bromine: Bromine is a highly toxic, corrosive, and volatile substance.[13][14][15] It can cause severe burns upon contact with skin and is fatal if inhaled.[14][15] Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.[16] Have a bromine spill kit readily available.
-
Aniline Derivatives: Aniline and its derivatives are toxic and can be absorbed through the skin.[17] Wear gloves and handle them in a fume hood.
-
Solvents: Dichloromethane and glacial acetic acid are hazardous. Avoid inhalation and skin contact.
This technical support guide provides a comprehensive overview of the synthesis of this compound, with a focus on troubleshooting and yield optimization. By understanding the underlying chemical principles and potential pitfalls, researchers can approach this synthesis with greater confidence and achieve more consistent and high-yielding results.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Page loading... [guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. brainly.com [brainly.com]
- 10. Solved When N,N-dimethylaniline is treated with bromine, | Chegg.com [chegg.com]
- 11. prezi.com [prezi.com]
- 12. This compound | 2052-06-4 [chemicalbook.com]
- 13. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Bromine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 15. archeanchemicals.com [archeanchemicals.com]
- 16. nj.gov [nj.gov]
- 17. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Purification of Crude 4-Bromo-N,N-diethylaniline
Welcome to the technical support guide for the purification of 4-Bromo-N,N-diethylaniline. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt procedures to your specific experimental context.
Frequently Asked Questions (FAQs): Initial Assessment of Crude Material
A successful purification strategy begins with understanding your crude product. The following questions address the critical first steps of characterization and planning.
Q1: What are the most probable impurities in my crude this compound, and where do they come from?
A1: The impurity profile of your crude material is intrinsically linked to its synthetic route, which is typically the electrophilic bromination of N,N-diethylaniline. The most common impurities include:
-
Unreacted Starting Material (N,N-diethylaniline): Incomplete bromination is a common cause, leaving residual N,N-diethylaniline in your crude product. This is especially prevalent if the reaction time was too short or an insufficient amount of the brominating agent was used.
-
Over-brominated Side Products: The diethylamino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. While the para position is sterically favored, over-bromination can occur, leading to species like 2,4-dibromo-N,N-diethylaniline.[1]
-
Isomeric Impurities: Although the para-substituted product is dominant, small quantities of the ortho-bromo isomer can sometimes form, posing a significant separation challenge due to similar polarities.
-
Oxidized and Polymeric Byproducts: Anilines are susceptible to air oxidation, which can generate highly colored impurities, often appearing as dark oils or tars.[2] These are particularly problematic as they can interfere with crystallization and chromatographic separation.
Q2: What are the essential physicochemical properties of this compound that I need to consider for purification?
A2: Understanding the physical properties of your target compound is fundamental to selecting an appropriate purification method. These values dictate whether recrystallization, distillation, or chromatography is the most logical approach.
| Property | Value | Significance for Purification |
| Molecular Weight | 228.13 g/mol [3] | Standard molecular weight for a small organic molecule. |
| Melting Point | 32-33 °C[4][5] | As a low-melting solid, it is an excellent candidate for recrystallization. |
| Boiling Point | 269-271 °C (at 760 mmHg) | The high boiling point means that vacuum distillation is required to prevent decomposition. |
| Solubility | Insoluble in water; Soluble in alcohols, ether, and other organic solvents.[6][7][8] | High solubility in organic solvents is ideal for chromatography and recrystallization. Insolubility in water allows for aqueous washes. |
| Table 1: Key Physicochemical Properties of this compound. |
Troubleshooting and Optimization Guide
This section provides solutions to common problems encountered during the purification of this compound, organized by technique.
Technique 1: Acid-Base Extraction (Aqueous Wash)
Q3: My crude product is a dark, oily solid. Can I perform a simple wash to remove the major impurities before proceeding with other methods?
A3: Yes, an acidic wash is a highly effective preliminary purification step for removing unreacted N,N-diethylaniline. The underlying principle is the difference in basicity between the starting material and the product.
-
Troubleshooting:
-
Problem: I'm losing my desired product in the aqueous layer.
-
Cause & Solution: While less basic, your target compound can still be protonated to some extent. Avoid using concentrated acids. A 1-2 M HCl solution is typically sufficient. Perform multiple washes with smaller volumes of acid rather than one large wash to maximize impurity removal while minimizing product loss. Always check the pH of the aqueous layer to ensure it is acidic.
-
Technique 2: Recrystallization
Q4: I am attempting to recrystallize my product, but it is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A4: "Oiling out" is a common problem, especially with low-melting point solids. It occurs when the crude solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point (32-33 °C). This oil will not crystallize properly upon cooling.
-
Causality & Solutions:
-
Insufficient Solvent: If the melting point is reached before complete dissolution, the compound will melt. Solution: Add more of the hot solvent in small portions until the oil fully dissolves.[11]
-
Solvent Boiling Point Too High: If the solvent's boiling point is much higher than the solute's melting point, it's easy to create a scenario where the compound melts. Solution: Choose a solvent or solvent system with a lower boiling point.
-
Cooling Too Rapidly: Rapid cooling can cause the solution to become highly supersaturated, leading to the separation of a liquid phase (the oil). Solution: Allow the solution to cool slowly to room temperature before inducing further crystallization in an ice bath. Scratching the inside of the flask with a glass rod can help initiate crystal formation.
-
Detailed Protocol: Recrystallization of this compound
This protocol provides a robust method for purifying the title compound, leveraging ethanol as an effective solvent.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate.
-
Achieve Saturation: Continue adding hot ethanol in small portions until the solid (or oil) just dissolves completely. If the solution is highly colored, this is the point to add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. You should observe the formation of crystals. Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[11]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be an off-white to light yellow solid.
Technique 3: Flash Column Chromatography
Q5: My compound is streaking badly on the silica gel column, leading to poor separation. What causes this and how can I obtain sharp, well-defined bands?
A5: This phenomenon, known as "tailing" or "streaking," is a classic issue when purifying basic compounds like anilines on standard silica gel.
-
Mechanism: Silica gel is an acidic stationary phase due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen of your aniline can undergo a strong acid-base interaction with these sites, causing the compound to "stick" to the column and elute slowly and unevenly.[12]
-
Solution: The most effective solution is to neutralize the acidic sites on the silica gel. This is easily achieved by adding a small amount of a basic modifier to your eluent system. A common and effective choice is 0.5-2% triethylamine (NEt₃) .[12] The triethylamine will preferentially bind to the acidic sites, allowing your compound to pass through the column without these undesirable interactions, resulting in sharper bands and improved separation.
-
Alternative Stationary Phases: If tailing persists even with a modifier, consider using a less acidic stationary phase such as neutral or basic alumina.[12]
Q6: How do I select the optimal solvent system (eluent) for purifying this compound via column chromatography?
A6: The ideal eluent system should provide good separation between your product and its impurities. This is determined empirically using Thin Layer Chromatography (TLC).
-
Screening: Test various solvent systems of differing polarities. A good starting point for a moderately polar compound like this is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Target Rf Value: The goal is to find a solvent system where the Rf (retention factor) of your desired compound is approximately 0.3-0.4 .[12] This Rf value typically ensures that the compound does not elute too quickly (poor separation) or too slowly (band broadening).
-
Optimization:
-
If the Rf is too high (spot runs near the solvent front), the eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar component (e.g., move from 10% ethyl acetate in hexanes to 5%).
-
If the Rf is too low (spot stays near the baseline), the eluent is not polar enough. Increase the polarity by adding more of the polar component.
-
Workflow for Selecting a Purification Strategy
The following flowchart provides a logical decision-making process for purifying your crude material.
Caption: Decision workflow for purifying this compound.
Final Product Handling and Storage
Q7: I have successfully purified my this compound. What are the best practices for storage to maintain its purity?
A7: Proper storage is crucial to prevent degradation. This compound is known to be light-sensitive and, like many anilines, can oxidize over time when exposed to air.[7]
-
Container: Store the compound in a tightly sealed amber glass vial to protect it from light.
-
Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is highly recommended to displace oxygen.
-
Conditions: Keep the vial in a cool, dry, and dark location, such as a desiccator or a refrigerator designated for chemical storage.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. reddit.com [reddit.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound 97 2052-06-4 [sigmaaldrich.com]
- 5. This compound CAS#: 2052-06-4 [m.chemicalbook.com]
- 6. This compound | 2052-06-4 [chemicalbook.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Bromo-N,N-diethylaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Bromo-N,N-diethylaniline. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this crucial synthesis. As a versatile intermediate in the production of pharmaceuticals and dyes, achieving high purity and yield is paramount. This guide provides in-depth, experience-driven insights to help you optimize your experimental outcomes.
Section 1: The Core Reaction - Mechanism and Controlling Factors
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The N,N-diethylamino group (-NEt₂) is a powerful activating group, meaning it donates electron density into the benzene ring, making the ring more nucleophilic and thus more reactive towards electrophiles like bromine.
Causality of Reaction Pathway: The lone pair of electrons on the nitrogen atom participates in resonance with the aromatic ring. This donation of electron density is most pronounced at the ortho and para positions, making these sites the most susceptible to electrophilic attack. The desired product, this compound, results from the attack at the para position. Due to the steric bulk of the two ethyl groups, the para position is significantly less hindered than the two ortho positions, which leads to its formation as the major product.[1]
Caption: Primary reaction pathways in the bromination of N,N-diethylaniline.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis, focusing on the identity and mitigation of common side products.
Q1: My post-reaction TLC plate shows two spots with very similar Rf values. I suspect an isomeric impurity. How can I confirm this and what is its likely identity?
A: This is a classic sign of contamination with an isomeric byproduct. The most probable identity of the second spot is 2-Bromo-N,N-diethylaniline , the ortho-substituted isomer.
-
Causality: The -NEt₂ group is an ortho, para-director. While the para product is favored due to less steric hindrance from the bulky ethyl groups, some substitution at the ortho position is often unavoidable, especially if the reaction temperature is not carefully controlled.[1][2]
-
Troubleshooting & Mitigation:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the bromine addition. This increases the selectivity for the thermodynamically more stable para product.
-
Slow Addition: Add the brominating agent dropwise over an extended period. This keeps the instantaneous concentration of bromine low, further enhancing selectivity.
-
Purification: These isomers often have very similar polarities, making separation by column chromatography challenging but feasible. Recrystallization is the preferred method for purification on a larger scale. A carefully selected solvent system (e.g., ethanol/water) can often selectively crystallize the major para isomer, leaving the ortho isomer in the mother liquor.[3]
-
Q2: My mass spectrometry analysis shows a significant peak with an isotopic pattern for two bromine atoms (M, M+2, M+4). What is this side product?
A: This indicates the formation of dibrominated side products , most likely 2,4-Dibromo-N,N-diethylaniline .
-
Causality: The -NEt₂ group is such a strong activator that even after one bromine atom is added to the ring, the product (this compound) is still activated enough to undergo a second bromination. The initial bromo substituent is deactivating but ortho, para-directing, while the powerful -NEt₂ group directs to the remaining ortho position.
-
Troubleshooting & Mitigation:
-
Stoichiometry is Critical: Use a precise 1:1 molar ratio of N,N-diethylaniline to bromine. Even a small excess of bromine can lead to significant dibromination.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent over-bromination of the product.
-
Steric Hindrance: Interestingly, the steric hindrance of the ethyl groups in N,N-diethylaniline makes it less prone to dibromination compared to its N,N-dimethylaniline counterpart.[1] However, this side reaction can still occur under forcing conditions.
-
Caption: The pathway leading to the over-bromination side product.
Q3: My reaction yield is very low, and the crude product is a dark, tarry substance that is difficult to purify. What happened?
A: This suggests significant oxidation and/or degradation of the aniline starting material or product.
-
Causality: Aromatic amines are highly susceptible to oxidation, and elemental bromine is a potent oxidizing agent.[4] Uncontrolled reactions, especially at higher temperatures or with rapid addition of bromine, can lead to the formation of complex, often polymeric, colored impurities instead of simple substitution. Some reports note that N-alkylanilines can behave strangely with bromine, consuming more than the expected stoichiometric amount, which points to these complex side reactions.[4]
-
Troubleshooting & Mitigation:
-
Maintain Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.
-
Strict Temperature Control: This is the most critical factor. An ice bath is essential to dissipate the heat generated by the exothermic bromination reaction.[5]
-
Solvent Choice: Using a non-polar, aprotic solvent like dichloromethane (DCM) can sometimes give cleaner reactions than protic solvents like glacial acetic acid, which can facilitate side reactions.[4][5]
-
Q4: I am using an acidic solvent, and my yield of the para-bromo product is lower than expected, with some unidentifiable byproducts. Could the acid be the problem?
A: Yes, acidic conditions can fundamentally alter the course of the reaction.
-
Causality: In the presence of a strong acid (or the HBr generated in situ), the basic nitrogen of the diethylamino group can become protonated, forming an N,N-diethylanilinium ion (-N⁺HEt₂). This protonated group is no longer an activator; it is a strong deactivating, meta-directing group .[2] While bromination will be much slower on this deactivated ring, any reaction that does occur will be directed to the meta position, leading to the formation of 3-Bromo-N,N-diethylaniline. This dramatically reduces the yield of the desired para product.
-
Troubleshooting & Mitigation:
-
Avoid Strong Acids: Unless a specific protocol calls for it, avoid strongly acidic reaction media. Glacial acetic acid is commonly used and is generally acceptable.[3][4]
-
Include a Mild Base: Some procedures include a non-nucleophilic base like sodium bicarbonate or pyridine in the reaction mixture to neutralize the HBr byproduct as it forms, preventing the protonation of the starting material.[5]
-
Section 3: Recommended Experimental Protocols
Protocol 3.1: Optimized Synthesis of this compound
This protocol is designed to maximize yield and minimize side products.
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve N,N-diethylaniline (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of aniline).[3][4] Cool the flask in an ice-water bath to 0-5 °C.
-
Bromine Addition: In the dropping funnel, prepare a solution of elemental bromine (1.0 eq) in an equal volume of glacial acetic acid. Add this solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction by TLC (e.g., 10:1 Hexanes:Ethyl Acetate) until the starting material spot has disappeared.
-
Workup: Slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water. A precipitate of the crude product should form. If the solution is acidic from HBr, carefully neutralize it with a saturated sodium bicarbonate solution until effervescence ceases.
-
Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and allow it to air-dry.
Protocol 3.2: Purification by Recrystallization
-
Solvent Selection: Ethanol is a common and effective solvent for recrystallizing the crude product.[3]
-
Procedure: Dissolve the crude, dry this compound in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified white to off-white crystalline plates by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in vacuo.
Section 4: Comparative Data of Product and Byproducts
This table provides key data to aid in the identification of the desired product and common impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Common TLC Solvent System |
| N,N-diethylaniline (Starting Material) | C₁₀H₁₅N | 149.23 | -38 | 217 | 10:1 Hex:EtOAc (Higher Rf) |
| This compound (Product) | C₁₀H₁₄BrN | 228.13 | 32-35[6] | 269-271[6] | 10:1 Hex:EtOAc (Mid Rf) |
| 2-Bromo-N,N-diethylaniline (Isomer) | C₁₀H₁₄BrN | 228.13 | Liquid | ~250-260 | 10:1 Hex:EtOAc (Slightly different Rf from para) |
| 2,4-Dibromo-N,N-diethylaniline (Over-bromination) | C₁₀H₁₃Br₂N | 307.03 | ~45-50 | >270 | 10:1 Hex:EtOAc (Lower Rf) |
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Solved When N,N-dimethylaniline is treated with bromine, | Chegg.com [chegg.com]
- 3. prepchem.com [prepchem.com]
- 4. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. prezi.com [prezi.com]
- 6. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Troubleshooting 4-Bromo-N,N-diethylaniline Synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-N,N-diethylaniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in this common yet nuanced electrophilic aromatic substitution. Here, we will address specific experimental issues in a direct question-and-answer format, explaining the causality behind our troubleshooting recommendations to ensure your next synthesis is a success.
Frequently Asked Questions (FAQs)
Section 1: Low Yield and Reaction Failure
Q1: My reaction has a very low yield, or TLC analysis shows only starting material. What are the primary causes?
A1: This is a common issue that typically points to one of three areas: reagent quality, reaction conditions, or insufficient activation of the electrophile.
-
Reagent Quality:
-
N,N-diethylaniline: The starting aniline is susceptible to air oxidation, which can produce colored impurities that may inhibit the reaction. If your starting material is dark brown or black, consider purifying it by distillation before use.
-
Brominating Agent: Liquid bromine (Br₂) should be a reddish-brown, fuming liquid. If it has lightened significantly, it may have been compromised by moisture. N-Bromosuccinimide (NBS) should be a white to off-white crystalline solid. Ensure it has been stored in a desiccator, as it can hydrolyze.
-
-
Reaction Conditions:
-
Temperature: The bromination of a highly activated ring like N,N-diethylaniline is typically exothermic and rapid. Most protocols recommend starting at a low temperature (0–5 °C) and allowing the reaction to warm to room temperature.[1] Running the reaction at too low a temperature for an insufficient duration may lead to incomplete conversion.
-
Solvent Choice: Glacial acetic acid is a common and effective solvent. It is polar, which helps to dissolve the aniline and stabilize the reaction intermediates.[2][3][4] It also serves to moderate the reactivity of the bromine.[3] Using a non-polar solvent without a catalyst can slow the reaction considerably.
-
-
Electrophile Activation: While N,N-diethylaniline is a highly activated ring that often does not require a Lewis acid catalyst, the polarity of the solvent plays a key role.[4] The acetic acid helps to polarize the Br-Br bond, creating a more potent electrophile (Brᵟ⁺).[4][5] In less polar solvents, this effect is diminished, potentially stalling the reaction.
Q2: How can I be sure my reaction is actually working?
A2: Thin-Layer Chromatography (TLC) is your most valuable diagnostic tool. Spot your reaction mixture alongside a spot of your starting N,N-diethylaniline. A typical mobile phase would be 9:1 Hexanes:Ethyl Acetate. The product, this compound, is more polar than the starting material but will still have a high Rf value. You should see a new spot appearing at a lower Rf than your starting material. If you see only the starting material spot, the reaction has not initiated. If you see both spots, the reaction is incomplete.
Section 2: Purity, Selectivity, and Side Products
Q3: My NMR spectrum is complex, suggesting multiple products. What are the likely side products?
A3: The powerful activating nature of the diethylamino group can lead to two main types of side products:
-
Ortho-isomer (2-Bromo-N,N-diethylaniline): The -NEt₂ group is an ortho, para-director.[6][7] While the para-position is sterically favored, some amount of ortho-bromination is almost always observed. The ethyl groups provide more steric hindrance than methyl groups, which helps to suppress ortho-bromination compared to the reaction with N,N-dimethylaniline, but it is rarely eliminated completely.[8]
-
Di-brominated Products (e.g., 2,4-Dibromo-N,N-diethylaniline): The product, this compound, is still an activated aromatic ring and can undergo a second bromination, typically at one of the ortho positions. This is especially common if more than one equivalent of the brominating agent is used or if the local concentration of bromine is too high.[9]
Q4: How can I improve the selectivity for the desired para-product and minimize side reactions?
A4: Achieving high para-selectivity requires careful control of reaction conditions.
-
Control the Stoichiometry: Use a precise 1.0 equivalent of your brominating agent. Using an excess is the most common cause of di-bromination.
-
Slow Addition at Low Temperature: Dissolve your N,N-diethylaniline in glacial acetic acid and cool the solution to 0 °C in an ice bath. Then, add the bromine (dissolved in a small amount of acetic acid) dropwise over 15-30 minutes.[10] This maintains a low concentration of the electrophile, favoring mono-substitution and giving the molecules time to diffuse, which favors substitution at the less-hindered para position.
-
Temperature Management: Performing the reaction at the lowest effective temperature can increase para/ortho selectivity by reducing the probability of effective collisions at the more sterically hindered ortho positions.[11]
-
Protecting Group Strategy: For the highest selectivity, a protection strategy can be employed. The amino group can be acetylated to form N,N-diethylacetanilide. The acetyl group moderates the activating effect and its bulkiness sterically blocks the ortho positions. After bromination, the acetyl group is removed via hydrolysis to yield the pure para-product.[12][13]
| Condition | Effect on Selectivity | Rationale |
| Slow, dropwise addition of Br₂ | Increases para-selectivity | Maintains low electrophile concentration, minimizing over-reaction and favoring the sterically accessible para site. |
| Low Temperature (0-5 °C) | Increases para-selectivity | Reduces reaction rate, allowing for greater discrimination between the sterically hindered ortho and open para positions.[11] |
| Using >1.0 equivalent of Br₂ | Decreases selectivity (forms di-bromo) | Excess electrophile will react with the mono-brominated product, which is still an activated ring. |
| Bulky -NEt₂ group | Inherently favors para position | The ethyl groups provide more steric hindrance around the ortho positions compared to a dimethylamino group.[8] |
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the diagrams below.
Reaction Mechanism
The reaction proceeds via a classic electrophilic aromatic substitution. The lone pair on the nitrogen atom activates the ring, making it nucleophilic enough to attack the polarized bromine molecule.
Caption: Mechanism of Electrophilic Bromination.
Troubleshooting Flowchart
If you encounter a failed reaction, follow this logical progression to diagnose the issue.
Caption: Troubleshooting Logic Flowchart.
Validated Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard procedures for the bromination of activated anilines.[10]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve N,N-diethylaniline (1.0 eq.) in glacial acetic acid (approx. 4-5 mL per gram of aniline). Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition: In the addition funnel, prepare a solution of liquid bromine (1.0 eq.) in a small amount of glacial acetic acid.
-
Reaction: Add the bromine solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker containing a large volume of ice water. A precipitate or oil should form.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or a 10% NaOH solution until the mixture is neutral or slightly basic (check with pH paper). This will neutralize the acetic acid and any remaining HBr.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a non-polar solvent system, such as Hexanes/Ethyl Acetate (98:2).
-
Loading and Elution: Load the silica-adsorbed product onto the top of the column. Elute with the chosen solvent system. The less polar para-product will elute before the slightly more polar ortho-isomer. Di-brominated products will be even more polar and elute later.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. 4-(Bromomethyl)-N,N-diethylaniline [benchchem.com]
- 2. What is the role of acetic acid in a bromination reaction with anisole?.. [askfilo.com]
- 3. homework.study.com [homework.study.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. When N,N-dimethylaniline is treated with bromine, ortho and para products.. [askfilo.com]
- 7. [SOLVED] When N,N-dimethylaniline is treated with bromine, ortho and para products are | SolutionInn [solutioninn.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 10. prepchem.com [prepchem.com]
- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Improving the Regioselectivity of N,N-diethylaniline Bromination
Welcome to the technical support center for the regioselective bromination of N,N-diethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for troubleshooting common challenges and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the bromination of N,N-diethylaniline?
The main challenge is controlling the regioselectivity of the reaction. The N,N-diethylamino group is a powerful activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance.[1][2][3] This high reactivity can lead to a mixture of ortho- and para-brominated isomers, as well as polybrominated products, primarily 2,4-dibromo- and 2,4,6-tribromo-N,N-diethylaniline.[1][4] The goal is typically to maximize the yield of the desired para-isomer (4-bromo-N,N-diethylaniline) while minimizing the formation of the ortho-isomer and polybrominated species.
Q2: Why is the para-isomer generally favored over the ortho-isomer?
While the diethylamino group activates both the ortho and para positions, the para-position is sterically less hindered. The two ethyl groups on the nitrogen atom create significant steric bulk, which impedes the approach of the electrophile (the brominating agent) to the adjacent ortho positions.[5] Consequently, the electrophilic attack occurs more readily at the more accessible para position.[5]
Q3: How does the choice of solvent affect the regioselectivity?
The solvent plays a crucial role in modulating the reactivity of the brominating agent and the substrate.
-
Non-polar Solvents (e.g., carbon disulfide, dichloromethane): Non-polar solvents do not effectively stabilize the formation of a free Br⁺ electrophile.[1][6] This tempers the reactivity of the brominating agent, allowing the inherent steric and electronic preferences of the substrate to exert more control, which generally favors the formation of the para-product.[8]
Q4: Can protecting the amino group improve para-selectivity, as is common with aniline?
Yes, this is a classic and highly effective strategy. While N,N-diethylaniline cannot be acetylated at the nitrogen in the same way as aniline, a related strategy involves the temporary conversion of the amine to its N-oxide. Treatment of N,N-diethylaniline N-oxide with thionyl bromide has been shown to yield the this compound product with high selectivity.[9] This method alters the directing effect and reactivity of the substituent, providing an alternative route to the desired isomer. For simpler anilines, acetylation is a standard method to reduce the activating effect of the amino group and sterically hinder the ortho positions, thereby strongly favoring para-substitution.[10][11][12]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: My reaction yields a mixture of ortho- and para-isomers with a low para:ortho ratio.
This is a classic selectivity issue. The high activation from the diethylamino group leads to substitution at both available positions.
Root Cause Analysis and Solutions:
-
Cause: The brominating agent is too reactive or not sterically demanding enough.
-
Solution 1: Change the Brominating Agent. Switch from molecular bromine (Br₂) to a bulkier or less reactive source. N-Bromosuccinimide (NBS) is often a good choice for milder, more selective brominations.[13][14] Tetraalkylammonium tribromides, such as tetrabutylammonium tribromide (TBATB), are also known to favor para-bromination due to their steric bulk.[15][16]
-
Solution 2: Modify Reaction Conditions. Lowering the reaction temperature reduces the overall reaction rate, giving the kinetic and thermodynamic factors that favor para-substitution more influence.[1][6] Running the reaction at 0 °C or below can significantly improve the para:ortho ratio.
-
Solution 3: Use a Non-polar Solvent. As detailed in the FAQ, switching from a polar solvent like acetic acid to a non-polar one like dichloromethane (DCM) or carbon disulfide (CS₂) can decrease the electrophilicity of the bromine and improve selectivity.[8]
Problem 2: I am observing significant amounts of di- and tri-brominated products.
This indicates that the reaction is too fast and the mono-brominated product is being further brominated before the starting material is consumed.
Root Cause Analysis and Solutions:
-
Cause 1: The stoichiometry of the brominating agent is too high.
-
Solution: Carefully control the stoichiometry. Use exactly 1.0 equivalent of the brominating agent. It is often best to add the brominating agent slowly via a dropping funnel to a solution of the N,N-diethylaniline. This maintains a low concentration of the electrophile and reduces the chance of a second bromination occurring on the product molecule.
-
Cause 2: The reaction conditions are too harsh (high temperature, polar solvent).
-
Solution: Employ milder conditions. Use a less reactive brominating agent (e.g., NBS), a non-polar solvent, and maintain a low reaction temperature (e.g., 0 °C).[17] The combination of these factors will slow down the reaction, preventing over-bromination.[4]
Problem 3: The reaction is very slow or does not go to completion, even though I am using mild conditions to ensure selectivity.
You have successfully suppressed the unwanted side reactions, but now the desired reaction is not proceeding efficiently.
Root Cause Analysis and Solutions:
-
Cause: The reaction conditions are too mild for the chosen brominating agent.
-
Solution 1: Gradual Temperature Increase. After adding the brominating agent at a low temperature (e.g., 0 °C), allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature that promotes the reaction without initiating side reactions.
-
Solution 2: Consider a Catalyst. While many brominations of activated rings do not require a catalyst, a mild Lewis acid or an aniline catalyst could be employed to enhance the electrophilicity of the brominating agent in a controlled manner.[18] However, this should be approached with caution, as it can also decrease selectivity.
Visualizing the Selectivity Challenge
The diagram below illustrates the electrophilic aromatic substitution mechanism for N,N-diethylaniline. The steric hindrance at the ortho position is the key factor driving para-selectivity.
Caption: Mechanism of bromination showing competing ortho and para pathways.
Experimental Protocols
Protocol 1: High Para-Selectivity Bromination using NBS in Dichloromethane
This protocol is designed to maximize the yield of this compound by using a mild brominating agent in a non-polar solvent at a controlled temperature.
Materials:
-
N,N-diethylaniline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N,N-diethylaniline (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.
-
Reagent Addition: Dissolve N-Bromosuccinimide (1.0 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the NBS solution dropwise to the stirred N,N-diethylaniline solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C. Monitor the progress by TLC or GC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature and continue stirring until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench it by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine or NBS.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Optimization Workflow
The following flowchart provides a logical sequence for optimizing the bromination reaction to achieve high para-selectivity.
References
- 1. Khan Academy [khanacademy.org]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. youtube.com [youtube.com]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 8. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. benchchem.com [benchchem.com]
- 11. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. Facile, Metal‐free, Highly Para‐Selective Room Temperature Monobromination of Aniline Analogs | Semantic Scholar [semanticscholar.org]
- 15. reddit.com [reddit.com]
- 16. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Selective Halogenation Using an Aniline Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 4-Bromo-N,N-diethylaniline: A Technical Support Guide for Scale-Up
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the synthesis and scale-up of 4-Bromo-N,N-diethylaniline. This document offers in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the safe, efficient, and reproducible production of this key chemical intermediate.
Introduction: The Synthetic Landscape
This compound is a crucial building block in the synthesis of various pharmaceuticals and dyes. Its production, most commonly achieved through the electrophilic aromatic substitution of N,N-diethylaniline, presents a unique set of challenges, particularly when transitioning from laboratory to pilot or industrial scale. The high reactivity of the starting material, driven by the electron-donating diethylamino group, makes the reaction susceptible to side-product formation and thermal runaway if not properly controlled.
This guide is structured to address these challenges head-on, providing practical, experience-driven solutions to common problems encountered during synthesis and purification.
Core Synthesis Workflow: Electrophilic Bromination
The primary route to this compound involves the direct bromination of N,N-diethylaniline. The following diagram outlines the key steps in this process.
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Guide: From Benchtop to Scale-Up
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on challenges pertinent to scaling up the reaction.
Issue 1: Low Yield and Incomplete Conversion
-
Question: My reaction yield is consistently low, and analytical monitoring (TLC/GC) shows a significant amount of unreacted N,N-diethylaniline. What are the likely causes and how can I improve the conversion?
-
Answer:
-
Insufficient Brominating Agent: While a 1:1 molar ratio of bromine to N,N-diethylaniline is stoichiometric, some bromine may be lost due to volatilization, especially at larger scales with longer addition times. Consider a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents). However, be cautious as a large excess can lead to over-bromination.
-
Inadequate Reaction Time or Temperature: Ensure the reaction is allowed to proceed to completion. If the reaction is run at very low temperatures to control exotherms, it may require a longer time. After the addition of bromine is complete, consider allowing the reaction mixture to slowly warm to room temperature and stir for an additional period.
-
Poor Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" and areas of low reagent concentration. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.
-
Issue 2: Formation of Impurities and Side Products
-
Question: My final product is contaminated with significant amounts of byproducts. How can I identify and minimize their formation?
-
Answer: The most common impurities are di- and tri-brominated species, as well as the ortho-isomer.
-
Over-bromination (Di- and Tri-bromination): This is a frequent issue due to the highly activated nature of the aromatic ring.
-
Mitigation:
-
Strict Stoichiometry: Use no more than a slight excess of the brominating agent.
-
Low Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) during the bromine addition to reduce the reaction rate and improve selectivity.
-
Slow Addition: Add the bromine solution slowly and sub-surface if possible to ensure rapid mixing and avoid localized high concentrations of bromine.
-
-
-
Ortho-Isomer Formation: While the para-isomer is sterically and electronically favored, some ortho-bromination can occur.
-
Mitigation: The steric hindrance from the two ethyl groups on the nitrogen atom significantly disfavors ortho-substitution compared to the methyl groups in N,N-dimethylaniline.[1] Maintaining a low reaction temperature will further enhance the selectivity for the para-product.
-
-
Alternative Brominating Agents: For highly sensitive substrates or when over-bromination is a persistent issue, consider using a milder brominating agent such as N-Bromosuccinimide (NBS). This can offer better control over the reaction, though it may require different reaction conditions.
-
Issue 3: Challenges in Purification
-
Question: I am struggling to obtain a high-purity product after work-up. Recrystallization is either inefficient or results in significant product loss. What are my options?
-
Answer:
-
Effective Work-up: A thorough aqueous work-up is crucial. Ensure complete quenching of excess bromine with a reducing agent like sodium thiosulfate, followed by neutralization with a base such as sodium bicarbonate to remove any acidic byproducts (HBr).
-
Solvent Selection for Recrystallization: The choice of solvent is critical. Ethanol is a commonly used solvent. A co-solvent system (e.g., ethanol/water or heptane/ethyl acetate) might be necessary to achieve optimal crystallization. Perform small-scale solubility tests to identify the best solvent or solvent system.
-
Column Chromatography: For laboratory-scale purification or to isolate highly pure material, column chromatography on silica gel is an effective method. However, this is often not practical for large-scale production.
-
Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be a viable purification method at scale.
-
Issue 4: Exothermic Reaction and Thermal Runaway on Scale-Up
-
Question: I am planning to scale up this reaction. What are the primary safety concerns, and how can I mitigate the risk of a thermal runaway?
-
Answer: The bromination of N,N-diethylaniline is highly exothermic, and managing this heat release is the most critical aspect of a safe scale-up.
-
Heat Flow Calorimetry: Before scaling up, it is highly recommended to perform a reaction calorimetry study to determine the heat of reaction and the maximum rate of heat evolution. This data is essential for designing an adequate cooling system for your reactor.
-
Controlled Addition: The rate of bromine addition should be dictated by the cooling capacity of the reactor. The addition should be slow enough to allow the cooling system to maintain the desired reaction temperature.
-
Dilution: Running the reaction at a lower concentration can help to moderate the rate of heat generation.
-
Continuous Flow Chemistry: For industrial-scale production, consider transitioning from a batch process to a continuous flow setup. Flow reactors offer superior heat and mass transfer, significantly reducing the risk of thermal runaway and improving product consistency.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for this reaction?
-
A1: Glacial acetic acid and dichloromethane (DCM) are commonly used solvents. Acetic acid can participate in the reaction and help to moderate reactivity. DCM is a good choice for its inertness and ease of removal. The choice may depend on the scale of the reaction and the desired work-up procedure.
-
-
Q2: How can I effectively monitor the reaction progress?
-
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting material. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
-
-
Q3: What are the key safety precautions when handling bromine?
-
A3: Bromine is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate readily available to neutralize any spills.
-
-
Q4: Can I use other brominating agents besides liquid bromine?
-
A4: Yes, N-Bromosuccinimide (NBS) is a milder and easier-to-handle solid brominating agent. Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be used and may offer improved selectivity.
-
Detailed Experimental Protocol (Laboratory Scale)
This protocol is provided as a starting point and should be optimized for your specific laboratory conditions.
Materials:
-
N,N-diethylaniline
-
Bromine
-
Glacial Acetic Acid
-
Sodium Thiosulfate (10% aqueous solution)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethanol (for recrystallization)
-
Dichloromethane (for extraction)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-diethylaniline (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
In the dropping funnel, prepare a solution of bromine (1.05 equivalents) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred N,N-diethylaniline solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Slowly add 10% aqueous sodium thiosulfate solution until the orange color of excess bromine disappears.
-
Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acetic acid. Be cautious of gas evolution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from hot ethanol to yield pure this compound as a crystalline solid.
| Parameter | Recommended Condition |
| Temperature | 0-5 °C during bromine addition |
| Solvent | Glacial Acetic Acid or Dichloromethane |
| Bromine Equivalents | 1.05 |
| Purification | Recrystallization from Ethanol |
Logical Relationships in Troubleshooting
Caption: A logic diagram illustrating the relationship between common problems, their potential causes, and corresponding solutions.
References
Technical Support Center: Purification of 4-Bromo-N,N-dimethylaniline by Recrystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for the purification of 4-bromo-N,N-dimethylaniline via recrystallization. Moving beyond a simple list of steps, this document delves into the causality behind experimental choices, offers robust troubleshooting for common issues, and is grounded in authoritative references to ensure procedural success and scientific integrity.
Section 1: Foundational Principles & Initial Considerations
Q: What is the fundamental goal of recrystallizing 4-bromo-N,N-dimethylaniline?
A: Recrystallization is a purification technique designed to separate a desired compound from impurities.[1] The process leverages differences in solubility between the target compound and contaminants in a given solvent system. For 4-bromo-N,N-dimethylaniline, which often appears as a beige or off-white solid due to synthesis byproducts or oxidation[2][3], the goal is to obtain a highly pure, crystalline white solid.[4] This is achieved by dissolving the crude material in a minimum amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly.[5] As the solution cools, the solubility of the 4-bromo-N,N-dimethylaniline decreases, forcing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the cold solvent (mother liquor).[6]
Q: How do I select an appropriate solvent for this specific compound?
A: The ideal solvent for 4-bromo-N,N-dimethylaniline should meet several key criteria:
-
High-Temperature Solubility: It must dissolve the compound completely when hot (near its boiling point).[7]
-
Low-Temperature Insolubility: The compound should be poorly soluble or insoluble in the same solvent when cold (at room temperature or in an ice bath).[7] This differential solubility is the driving force for crystallization.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8]
-
Inertness: The solvent must not react chemically with 4-bromo-N,N-dimethylaniline.[8]
-
Volatility: It should have a relatively low boiling point to be easily removed from the final crystals by evaporation.[8]
For 4-bromo-N,N-dimethylaniline, ethanol or methanol are excellent starting points.[4][9] It is soluble in hot alcohols and significantly less soluble at colder temperatures. Water is unsuitable as a primary solvent due to the compound's insolubility.[9]
Section 2: Standard Operating Procedure (SOP)
This protocol outlines the standard methodology for the recrystallization of 4-bromo-N,N-dimethylaniline.
Experimental Workflow Diagram
Caption: Standard workflow for recrystallization of 4-bromo-N,N-dimethylaniline.
Step-by-Step Protocol
-
Solvent Preparation: Place a volume of the chosen solvent (e.g., ethanol) in an Erlenmeyer flask with a few boiling chips and heat it on a hot plate.
-
Dissolution: In a separate, larger Erlenmeyer flask, place the crude 4-bromo-N,N-dimethylaniline. Add the hot solvent in small portions, swirling the flask after each addition, until the solid just dissolves.[10] It is critical to use the minimum amount of hot solvent necessary to form a saturated solution.[6]
-
Decolorization (If Necessary): If the hot solution is colored (e.g., yellow or brown), remove it from the heat source to let the boiling subside. Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution.[11] The charcoal adsorbs colored impurities.[8]
-
Hot Filtration (If Necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. This step is crucial to remove the charcoal and any insoluble contaminants before crystallization begins.[11] Use a pre-heated funnel to prevent premature crystallization in the funnel stem.[11]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5] Rapid cooling can trap impurities.[12]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities.[8] It is vital that the wash solvent is cold to avoid redissolving the product.[13]
-
Drying: Allow the crystals to dry completely, either by drawing air through the funnel for an extended period or by transferring them to a watch glass for air drying.
Quantitative Data Summary
| Parameter | Value / Guideline | Rationale |
| Compound Melting Point | 52-54 °C[2][9] | Critical for troubleshooting "oiling out." |
| Starting Solvent | Ethanol or Methanol[4][9] | Good solubility differential at hot vs. cold temperatures. |
| Approx. Solvent Volume | ~10-20 mL per 1 g of crude | This is an estimate; the key is to use the minimum hot solvent required. |
| Cooling Rate | Slow (ambient air) | Promotes the growth of large, pure crystals and prevents impurity trapping.[5][12] |
| Ice Bath Cooling Time | ≥ 15 minutes | Maximizes the yield by further decreasing the compound's solubility. |
Section 3: Troubleshooting Guide
Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[12] This is a significant risk with 4-bromo-N,N-dimethylaniline because its melting point (52-54 °C) is relatively low.[2][9] The primary causes are:
-
Melting Point Depression: High levels of impurities can lower the melting point of the crude mixture to below the temperature of the hot solution.[12]
-
High Supersaturation: The solution is cooled too rapidly, or the solvent is too poor, causing the compound to separate before it has time to form an ordered crystal lattice.[14]
Solutions:
-
Reheat and Dilute: Place the flask back on the heat source. Add more of the same hot solvent until the oil completely redissolves to form a clear solution.[12] You are now working with a more dilute solution, which lowers the saturation point.
-
Slow Cooling: Allow the newly diluted solution to cool much more slowly. Insulating the flask with paper towels can help. This gives the molecules more time to align into a crystal lattice.
-
Change Solvents: If oiling out persists, the solvent may be unsuitable. Try a solvent with a lower boiling point or use a mixed-solvent system.[15]
Troubleshooting Logic: Oiling Out
Caption: Decision workflow for troubleshooting an "oiling out" event.
Q: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?
A: This is a common issue that typically points to one of two causes: too much solvent was used, or the solution is supersaturated but requires a nucleation event to begin crystallization.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod.[12] The microscopic scratches on the glass provide a surface for nucleation.
-
Seeding: Add a tiny crystal of the crude 4-bromo-N,N-dimethylaniline (a "seed crystal") to the solution. This provides a template for crystal growth.
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[12] Gently heat the solution to boil off a portion of the solvent. Once you see a slight cloudiness (turbidity) appear, remove the flask from the heat and allow it to cool slowly again.
Q: My final product is still colored (e.g., yellow or beige). How can I get a pure white solid?
A: A persistent color indicates that colored impurities were not fully removed. Amines are particularly susceptible to air oxidation, which can form colored byproducts.
Solutions:
-
Use Activated Charcoal: The most effective method is to use decolorizing charcoal.[6][11] After dissolving the crude product in the hot solvent, add a small amount of charcoal, re-heat briefly, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling.
-
Repeat Recrystallization: If the product is still colored after one recrystallization, a second round of purification may be necessary. The purity of the material increases with each successive recrystallization, although some product loss is inevitable.[15]
Q: My percent recovery is very low. Where did my product go?
A: A low yield can result from several procedural errors throughout the process.
Causes & Solutions:
-
Excess Solvent: Using too much solvent is the most common cause. A significant amount of your product will remain dissolved in the mother liquor even when cold.[12] To check this, try evaporating the mother liquor; if a large amount of solid remains, this was the issue.
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be discarded with the impurities. Ensure your funnel and receiving flask are hot.
-
Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will dissolve a portion of your purified product.[13] Always use a minimal amount of ice-cold solvent for the wash step.[8]
-
Incomplete Transfer: Physical loss of material during transfers between flasks and the filter funnel can add up. Ensure you rinse all glassware with the mother liquor or a small amount of cold solvent to transfer all crystals.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the common impurities in crude 4-bromo-N,N-dimethylaniline?
A: Depending on the synthetic route, common impurities include unreacted starting materials like N,N-dimethylaniline or 4-bromoaniline[16][17], inorganic salts from the workup, and colored oxidation products. If the synthesis involves direct bromination of N,N-dimethylaniline, there is also a possibility of forming di-brominated side products.
Q: Can I use a mixed-solvent system?
A: Yes, a mixed-solvent system (also called co-solvent system) can be very effective.[7] This is typically used when no single solvent has the ideal solubility properties. You would dissolve the 4-bromo-N,N-dimethylaniline in a "good" solvent (one in which it is highly soluble, like ethanol) at a high temperature. Then, you would slowly add a "poor" or "anti-solvent" (one in which it is insoluble, like water) dropwise until the solution becomes persistently cloudy. A drop or two of the "good" solvent is then added to restore clarity, and the solution is cooled slowly.[1]
Q: What are the key safety precautions for this procedure?
A: 4-bromo-N,N-dimethylaniline is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and eye irritation.[2][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[2]
-
Ventilation: Conduct the procedure in a well-ventilated fume hood to avoid inhaling solvent vapors or dust from the solid.[2]
-
Handling: Avoid creating dust when handling the solid. Wash hands thoroughly after use.[2]
-
Flammability: The common solvents (ethanol, methanol) are flammable. Heat them using a hot plate, not a Bunsen burner, and keep them away from open flames.
References
- 1. Home Page [chem.ualberta.ca]
- 2. chemos.de [chemos.de]
- 3. Page loading... [wap.guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. Recrystallization [sites.pitt.edu]
- 9. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. mt.com [mt.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. 4-Bromo-N,N-dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 18. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-N,N-diethylaniline
Welcome to the technical support center for cross-coupling reactions involving 4-bromo-N,N-diethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and troubleshoot common experimental challenges. The electron-rich nature of this substrate presents unique hurdles that require careful consideration of the entire catalytic system. This document provides in-depth, field-proven insights to ensure the success and reproducibility of your reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during cross-coupling reactions with this compound. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.
Issue 1: Low to No Conversion of Starting Material
Q1: My reaction isn't working. I'm seeing only starting material. What's the most likely cause?
A1: The primary suspect is the oxidative addition step. The electron-donating N,N-diethylamino group increases the electron density on the aromatic ring, making the C-Br bond stronger and thus, the oxidative addition to the Pd(0) center is kinetically less favorable.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient.
Recommended Actions:
-
Switch to a more effective ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1][2][3] These ligands promote the formation of the active, low-coordinate Pd(0) species and increase its electron density, which facilitates the oxidative addition step.[1]
-
Check catalyst and reagent quality: Ensure your palladium precatalyst and ligand have not degraded. Use fresh, anhydrous, and degassed solvents, as oxygen can deactivate the Pd(0) catalyst.[4][5]
-
Evaluate your base: The base plays a crucial role. If it's too weak, the reaction may not proceed. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[4][6] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or KOtBu is typically required.[7][8]
Q2: I've switched to a Buchwald ligand, but the reaction is still sluggish. What's next?
A2: If the ligand choice has been optimized, consider the other components of your catalytic system and the reaction conditions.
Recommended Actions:
-
Increase Temperature: The reaction may simply require more thermal energy to overcome the activation barrier for oxidative addition. Cautiously increase the reaction temperature in increments of 10-20 °C.
-
Solvent Choice: The polarity of the solvent can influence catalyst activity and solubility of reagents. Toluene, dioxane, and DMF are common choices. For Suzuki reactions, a mixture of an organic solvent with water is often necessary to dissolve the inorganic base.[9]
-
Palladium Precatalyst: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., XPhos Pd G3) can sometimes improve reproducibility.[6]
References
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 4-Bromo-N,N-diethylaniline
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 4-Bromo-N,N-diethylaniline (CAS: 2052-06-4) in their experimental workflows. As a substituted aniline, its stability is paramount for achieving reproducible and reliable results in sensitive applications like pharmaceutical synthesis and dyestuff development.[1][2] This document provides field-proven insights into its storage, handling, and troubleshooting common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For maximum stability, the compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][4][5] The container must be kept tightly closed to prevent exposure to atmospheric moisture and oxygen.[3][6] It is designated as light-sensitive; therefore, storage in an amber or opaque container in a dark location is critical to prevent photochemical degradation.[1]
Q2: My bottle of this compound has turned from off-white to a distinct yellow/brown color. Is it still usable?
A2: Discoloration is a common indicator of degradation, likely due to oxidation or light exposure, a known characteristic of aromatic amines. While the compound may still be suitable for less sensitive applications, its purity is compromised. For critical steps, such as in pharmaceutical synthesis where stoichiometry and impurity profiles are crucial, using discolored material is not recommended without re-purification and analytical validation. We strongly advise performing a purity check via TLC or HPLC before use (see Protocol 1).
Q3: What is the typical shelf life of this compound?
A3: While many suppliers do not provide a specific expiration date without stability studies for a particular lot, this compound is chemically stable when stored under the recommended conditions (cool, dry, dark, and sealed).[3][7] We recommend a routine quality control check for any material that has been in storage for over a year or shows visual signs of degradation.
Q4: What chemical classes or specific reagents are incompatible with this compound?
A4: This compound is incompatible with strong oxidizing agents, strong acids, and some metals.[3][7][8] Contact with these materials can lead to vigorous, potentially hazardous reactions and will certainly lead to the degradation of the compound. Hazardous decomposition, particularly under fire conditions, can release toxic fumes including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide gas.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Issue 1: Inconsistent or Diminished Reaction Yields
-
Question: I am experiencing inconsistent yields in a cross-coupling reaction where this compound is a key starting material. What could be the cause?
-
Answer & Workflow:
-
Purity of Starting Material (Primary Suspect): The most common cause of inconsistent reactivity is the degradation of the starting material. Anilines are susceptible to oxidation, which can introduce impurities that may poison catalysts or participate in unwanted side reactions.
-
Verification Step: Before starting your reaction, run a quick Thin-Layer Chromatography (TLC) check against a reference standard if available, or compare it to the TLC of a freshly opened bottle. A pure compound should present as a single, well-defined spot. The presence of streaking or multiple spots near the baseline is indicative of polar, oxidized impurities.
-
Corrective Action: If the material is found to be impure, purification by recrystallization from a suitable solvent (e.g., ethanol/water mixture) is recommended. Following purification, ensure the material is thoroughly dried under vacuum to remove residual solvents.
-
Issue 2: Poor Solubility in Aqueous or Biphasic Systems
-
Question: I am having trouble dissolving this compound for my reaction. What are the recommended solvents?
-
Answer & Workflow:
-
Fundamental Property: It is crucial to recognize that this compound is insoluble in water.[1][2] Attempts to dissolve it directly in aqueous buffers or solutions will fail.
-
Solvent Selection: It is partially soluble in many common organic solvents.[5] For reactions, it is typically dissolved first in an appropriate organic solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Methanol before being introduced to the reaction mixture.
-
Pro Tip: Always perform a small-scale solubility test with your chosen solvent before committing the bulk of your material. This prevents the loss of valuable reagents and time.
-
Data and Protocols
Summary of Properties and Storage Conditions
| Property | Value | Source(s) |
| CAS Number | 2052-06-4 | [1][2][9] |
| Molecular Formula | C₁₀H₁₄BrN | [1][9][10] |
| Molecular Weight | ~228.13 g/mol | [1][9][11] |
| Appearance | White to light brown solid | [12] |
| Melting Point | 32-35 °C | [2][11][13] |
| Boiling Point | ~269-271 °C | [13] |
| Solubility | Insoluble in water; Partially soluble in organic solvents | [1][2][5] |
| Storage Temperature | Room temperature (in a cool area) | [5][6] |
| Key Incompatibilities | Strong oxidizing agents, strong acids, metals | [3][7][8] |
| Light Sensitivity | Yes, store in the dark | [1] |
Experimental Protocol 1: Rapid Purity Assessment by TLC
This protocol provides a quick and effective method to visually assess the purity of this compound.
Materials:
-
Silica gel TLC plate (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Mobile Phase: 9:1 Hexane:Ethyl Acetate (v/v) - this is a starting point and may require optimization
-
UV lamp (254 nm)
-
Sample of this compound dissolved in a small amount of Dichloromethane (~1 mg/mL)
Procedure:
-
Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Cover and let the atmosphere saturate for 5-10 minutes.
-
Using a capillary tube, spot a small amount of your sample solution onto the TLC plate baseline.
-
Carefully place the TLC plate into the saturated chamber, ensuring the solvent level is below the baseline. Cover the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp at 254 nm.
-
Interpretation: A pure sample should show a single, predominant spot. The presence of additional spots, particularly a smear at the baseline, indicates the presence of impurities.
Visualized Workflows and Pathways
Caption: Conceptual pathway for the degradation of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound | 2052-06-4 [chemicalbook.com]
- 3. 4-Bromo-N,N-dimethylaniline - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. This compound [webbook.nist.gov]
- 11. Benzenamine, 4-bromo-N,N-diethyl- | C10H14BrN | CID 16328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. strem.com [strem.com]
- 13. chemsynthesis.com [chemsynthesis.com]
Validation & Comparative
1H NMR spectrum of 4-Bromo-N,N-diethylaniline
An In-Depth Guide to the 1H NMR Spectrum of 4-Bromo-N,N-diethylaniline: A Comparative Analysis
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development and materials science, a deep understanding of spectral interpretation is crucial for compound identification, purity assessment, and structural elucidation. This guide offers a detailed examination of the ¹H NMR spectrum of this compound, a common intermediate in organic synthesis.
By dissecting its spectral features and comparing them with structurally related analogues—Aniline, N,N-diethylaniline, and 4-Bromoaniline—this document aims to provide a masterclass in interpreting the nuanced effects of aromatic substitution. The causality behind experimental observations will be explained, grounding the analysis in the fundamental principles of chemical shift and spin-spin coupling.
Pillar 1: The Fundamental Principles of ¹H NMR in Substituted Benzenes
Before analyzing the target molecule, it is essential to understand the core principles that govern the appearance of a ¹H NMR spectrum for aromatic compounds.
Chemical Shift in Aromatic Systems
The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. The benchmark for aromatic systems is benzene, which displays a single peak at approximately 7.3 ppm due to its six chemically equivalent and magnetically deshielded protons.[1][2] This deshielding arises from a ring current effect generated by the delocalized π-electrons.
When substituents are introduced to the benzene ring, they perturb the electron density and break the molecule's symmetry, causing the proton signals to shift and split.[2] Substituents are broadly classified into two categories:
-
Electron-Donating Groups (EDGs): Groups like amines (-NH₂) and alkylamines (-NR₂) push electron density into the aromatic ring, primarily at the ortho and para positions.[3] This increased electron density "shields" the nearby protons from the external magnetic field, causing their signals to shift to a lower ppm value (upfield).[2][3]
-
Electron-Withdrawing Groups (EWGs): Groups like halogens (-Br) pull electron density away from the ring. This "deshields" the protons, causing their signals to shift to a higher ppm value (downfield).[2][3]
Spin-Spin Coupling and Multiplicity
Spin-spin coupling is the interaction between the magnetic moments of non-equivalent protons, typically through the bonds connecting them.[4] This interaction causes the splitting of NMR signals into multiplets. The multiplicity of a signal can often be predicted by the n+1 rule , where 'n' is the number of equivalent neighboring protons.[4][5]
In aromatic systems, the magnitude of the splitting, known as the coupling constant (J), is highly dependent on the relative positions of the coupled protons:
-
Ortho-coupling (³J): Occurs between protons on adjacent carbons (3 bonds apart). Typically the largest, ranging from 7-10 Hz.[1]
-
Meta-coupling (⁴J): Occurs between protons separated by one carbon (4 bonds apart). It is much smaller, around 2-3 Hz.[1]
-
Para-coupling (⁵J): Occurs between protons on opposite sides of the ring (5 bonds apart) and is often too small to be observed (0-1 Hz).
Pillar 2: Spectral Analysis of this compound
The structure of this compound features two distinct substituents in a para (1,4) arrangement: a strongly electron-donating N,N-diethylamino group and a weakly electron-withdrawing bromine atom.
Caption: Structure of this compound with proton labeling.
The predicted ¹H NMR spectrum exhibits three distinct sets of signals:
-
Aromatic Region (Protons Hₐ and Hₑ): The molecule has a plane of symmetry, making the two protons ortho to the -N(C₂H₅)₂ group (Hₐ) chemically equivalent. Likewise, the two protons ortho to the -Br atom (Hₑ) are equivalent.
-
Hₐ Protons: These protons are adjacent to the powerful electron-donating amino group. They will be strongly shielded and appear upfield. They are coupled only to the adjacent Hₑ protons, so their signal will be a doublet .
-
Hₑ Protons: These protons are adjacent to the electron-withdrawing bromine. They will be deshielded relative to Hₐ and appear downfield. They are coupled to the Hₐ protons, appearing as a doublet . This A₂B₂ system often presents as two distinct doublets characteristic of 1,4-disubstitution.[2]
-
-
Aliphatic Region (Ethyl Groups): The two ethyl groups are equivalent due to free rotation.
-
Methylene Protons (-CH₂-): These four protons are adjacent to a methyl group (3 protons). Following the n+1 rule (3+1=4), their signal will be a quartet . They are bonded to the nitrogen atom, which pulls some electron density, so they will appear downfield relative to the methyl protons.
-
Methyl Protons (-CH₃): These six protons are adjacent to a methylene group (2 protons). Following the n+1 rule (2+1=3), their signal will be a triplet . This signal will be in the typical upfield alkyl region.
-
Pillar 3: A Comparative Guide to Related Anilines
To fully appreciate the spectral features of this compound, it is instructive to compare its spectrum with those of its structural relatives.
| Compound | Aromatic Protons (δ, ppm) | Multiplicity | Aliphatic Protons (δ, ppm) | Multiplicity |
| Benzene | ~7.3 | Singlet | N/A | N/A |
| Aniline | 7.14 (meta), 6.74 (para), 6.66 (ortho)[6] | Multiplets | ~3.5 (NH₂) | Broad Singlet |
| N,N-diethylaniline | 7.19 (meta/para), 6.63 (ortho)[7] | Multiplets | ~3.3 (-CH₂-), ~1.1 (-CH₃) | Quartet, Triplet |
| 4-Bromoaniline | ~7.23, ~6.55[6] | Doublet, Doublet | ~3.6 (NH₂) | Broad Singlet |
| This compound | ~7.2 (ortho to Br), ~6.6 (ortho to NEt₂) | Doublet, Doublet | ~3.3 (-CH₂-), ~1.2 (-CH₃) | Quartet, Triplet |
| Note: Chemical shifts are approximate and can vary with solvent and spectrometer frequency. Data for the target compound is predicted based on analogues. |
Analysis of Structural Effects
-
Aniline vs. N,N-diethylaniline: Replacing the -NH₂ protons with ethyl groups makes the nitrogen a stronger electron-donating group due to the inductive effect of the alkyl chains. This results in slightly greater shielding (upfield shift) of the aromatic protons in N,N-diethylaniline compared to aniline. The characteristic quartet and triplet of the ethyl group also appear.
-
N,N-diethylaniline vs. This compound: The addition of a bromine atom at the para position has a significant impact. The protons ortho to the new bromine substituent (~7.2 ppm) are shifted considerably downfield compared to any proton in N,N-diethylaniline. This is a direct consequence of bromine's electron-withdrawing nature. The protons ortho to the amino group (~6.6 ppm) remain shielded and upfield. The complex multiplet of the monosubstituted ring simplifies into two clean doublets.[8]
-
4-Bromoaniline vs. This compound: Both molecules show the classic two-doublet pattern of a para-substituted ring. However, the signals for the protons ortho to the nitrogen in this compound are expected to be at a slightly higher field (more shielded) than in 4-Bromoaniline. This again demonstrates that the -N(C₂H₅)₂ group is a more powerful electron-donating group than the primary -NH₂ group.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
The following is a generalized workflow for obtaining a high-quality ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample (e.g., this compound).
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The choice of solvent is critical as its residual proton signal should not overlap with sample signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.
-
Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.
-
-
Data Acquisition:
-
Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.
-
Tuning and Matching: The NMR probe is tuned to the specific frequency of the protons and matched to the spectrometer's electronics to maximize signal transmission.
-
Acquisition Parameters: Set key parameters such as the number of scans, pulse angle, and relaxation delay. For a standard ¹H spectrum, 8 to 16 scans are often sufficient.
-
Acquire Spectrum: Initiate the acquisition sequence. The instrument applies radiofrequency pulses and records the resulting Free Induction Decay (FID).
-
-
Data Processing:
-
Fourier Transform: The time-domain FID signal is converted into the frequency-domain spectrum.
-
Phasing: The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Baseline Correction: The baseline of the spectrum is flattened.
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0.0 ppm.
-
Integration: The area under each peak is integrated to determine the relative ratio of protons responsible for each signal.
-
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. m.youtube.com [m.youtube.com]
- 4. conductscience.com [conductscience.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. rsc.org [rsc.org]
- 7. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
A Researcher's Guide to the 13C NMR Chemical Shifts of 4-Bromo-N,N-diethylaniline: A Comparative Analysis
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel and intermediate compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 4-Bromo-N,N-diethylaniline, a compound of interest in the synthesis of various functional materials and pharmaceutical agents. By comparing its spectral data with those of structurally related analogs, we can gain a deeper understanding of substituent effects on the electronic environment of the benzene ring, thereby enhancing our predictive capabilities for similar molecular scaffolds.
The Foundational Role of 13C NMR in Structural Chemistry
Carbon-13 NMR spectroscopy provides direct insight into the chemical environment of each carbon atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local electronic structure. Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects all contribute to the final observed chemical shift. For substituted aromatic systems like this compound, the interplay of electronic effects from multiple substituents dictates the unique spectral fingerprint.
Decoding the Substituent Effects in this compound
The 13C NMR spectrum of this compound is best understood by dissecting the influence of its two key substituents: the strongly electron-donating N,N-diethylamino group and the inductively electron-withdrawing, yet resonance-donating, bromine atom.
The N,N-diethylamino group, through the nitrogen lone pair's resonance donation into the aromatic ring, significantly increases electron density at the ortho (C2, C6) and para (C4) positions. This shielding effect results in an upfield shift (lower ppm values) for these carbons compared to unsubstituted benzene. Conversely, the carbon directly attached to the nitrogen (C1, the ipso-carbon) is deshielded due to the nitrogen's electronegativity and experiences a downfield shift.
The bromine atom at the C4 position exerts a dual influence. Inductively, it withdraws electron density, causing a deshielding effect. However, through resonance, its lone pairs can donate electron density, leading to a shielding effect, particularly at the ortho and para positions relative to itself. In the case of this compound, the bromine's inductive effect is more dominant, leading to a downfield shift for the carbon it is attached to (C4).
The interplay of these effects results in a predictable pattern of chemical shifts for the aromatic carbons of this compound.
Comparative Analysis of 13C NMR Chemical Shifts
To provide a clear, quantitative understanding, the following table compares the experimental 13C NMR chemical shifts of N,N-diethylaniline, 4-bromoaniline, and 4-bromo-N,N-dimethylaniline with the predicted values for our target compound, this compound. The predicted values are derived from established substituent effect principles and computational models.
| Carbon Position | N,N-Diethylaniline (Experimental) | 4-Bromoaniline (Experimental) | 4-Bromo-N,N-dimethylaniline (Experimental) | This compound (Predicted) |
| C1 (ipso-N) | ~147.5 ppm | ~145.4 ppm | ~150.4 ppm | ~148.9 ppm |
| C2, C6 (ortho to N) | ~112.5 ppm | ~116.7 ppm | ~113.1 ppm | ~114.2 ppm |
| C3, C5 (meta to N) | ~129.3 ppm | ~132.0 ppm | ~129.6 ppm | ~132.1 ppm |
| C4 (para to N) | ~116.1 ppm | ~110.2 ppm | ~109.4 ppm | ~111.5 ppm |
| -CH2- | ~44.3 ppm | - | - | ~44.5 ppm |
| -CH3 | ~12.6 ppm | - | - | ~12.7 ppm |
Note: Experimental values are collated from various sources and may vary slightly depending on the solvent and experimental conditions. Predicted values for this compound are estimated based on additive substituent effects.
Visualizing Substituent Effects
The following diagram illustrates the primary electronic effects of the N,N-diethylamino and bromo substituents on the aromatic ring of this compound, which in turn influence the 13C NMR chemical shifts.
A Comparative FT-IR Analysis of 4-Bromo-N,N-diethylaniline: A Guide to Functional Group Identification
For researchers, scientists, and professionals in drug development, precise molecular characterization is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for identifying functional groups within a molecule. This guide provides an in-depth FT-IR analysis of 4-Bromo-N,N-diethylaniline, a substituted aromatic amine of interest in synthetic chemistry and materials science. Through a comparative approach with analogous compounds, this document will elucidate the characteristic vibrational frequencies of its key functional groups, offering a robust framework for spectral interpretation.
The Vibrational Fingerprint: Understanding FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these natural vibrational modes. An FT-IR spectrometer measures this absorption, producing a spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹). This spectrum serves as a unique "vibrational fingerprint" of the molecule, with specific peaks corresponding to distinct functional groups. The position, intensity, and shape of these absorption bands provide a wealth of information about the molecular structure.
The Molecular Architecture of this compound
To interpret the FT-IR spectrum of this compound, we must first consider its constituent functional groups. The molecule consists of a benzene ring with two substituents in a para (1,4) arrangement: a bromo group (-Br) and a diethylamino group (-N(CH₂CH₃)₂).
Caption: Molecular structure of this compound.
The key vibrational modes to anticipate in its FT-IR spectrum are:
-
Aromatic C-H stretching
-
Aromatic C=C ring stretching
-
Aliphatic C-H stretching and bending from the ethyl groups
-
Aromatic C-N stretching
-
C-Br stretching
-
Out-of-plane C-H bending characteristic of the 1,4-disubstitution pattern
A Predictive and Comparative FT-IR Analysis
Comparison with N,N-diethylaniline
N,N-diethylaniline provides the spectral signature of the diethylaminobenzene moiety. Its FT-IR spectrum is characterized by:
-
Aromatic C-H stretch: Typically found just above 3000 cm⁻¹ (e.g., 3050-3080 cm⁻¹).
-
Aliphatic C-H stretch: Strong absorptions in the 2850-2970 cm⁻¹ region due to the symmetric and asymmetric stretching of the CH₂ and CH₃ groups.
-
Aromatic C=C stretch: Peaks in the 1500-1600 cm⁻¹ region.
-
Aromatic C-N stretch: A strong band typically observed around 1335-1250 cm⁻¹.
Upon introduction of a bromine atom at the para position, we can anticipate several changes in the spectrum of this compound:
-
Shifting of Aromatic Peaks: The electron-withdrawing nature of bromine will influence the electron density of the aromatic ring, potentially causing slight shifts in the C=C stretching frequencies.
-
Appearance of a C-Br Stretch: A new absorption band corresponding to the C-Br stretching vibration will appear in the fingerprint region. This bond typically absorbs in the 690-515 cm⁻¹ range.[1]
-
Distinct Out-of-Plane Bending: The substitution pattern will change from monosubstituted to 1,4-disubstituted, leading to a characteristic strong out-of-plane C-H bending vibration in the 810-840 cm⁻¹ region.[2][3]
Comparison with Bromobenzene
Bromobenzene serves as a reference for the brominated aromatic ring. Its spectrum prominently features:
-
Aromatic C-H stretch: Around 3060 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ range.[4]
-
C-Br stretch: A characteristic absorption in the low-frequency region.[4]
-
Out-of-plane Bending: Strong bands characteristic of monosubstitution.
By comparing the predicted spectrum of this compound with that of bromobenzene, we can confidently assign the peaks associated with the brominated phenyl group.
Comparison with 4-Bromo-N,N-dimethylaniline
The FT-IR spectrum of 4-Bromo-N,N-dimethylaniline offers the closest available experimental comparison.[5][6] The primary difference between this molecule and our target is the substitution of two methyl groups for two ethyl groups on the nitrogen atom. This will mainly affect the aliphatic C-H stretching and bending regions. The aromatic and C-Br regions are expected to be very similar. The spectrum of 4-Bromo-N,N-dimethylaniline will show strong aliphatic C-H stretching just below 3000 cm⁻¹, aromatic C=C stretching around 1500-1600 cm⁻¹, a strong aromatic C-N stretch, and the characteristic p-disubstituted out-of-plane bending.
Predicted FT-IR Absorption Bands for this compound
Based on the comparative analysis, the following table summarizes the expected key FT-IR absorption bands for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3030 - 3100 | Weak | Characteristic of C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch (CH₂, CH₃) | 2850 - 2975 | Strong | Asymmetric and symmetric stretching of the ethyl groups. Will be more complex than in the dimethyl analog. |
| Aromatic C=C Stretch | 1580 - 1610, 1480 - 1520 | Medium | Multiple bands are expected due to the complex vibrations of the aromatic ring. |
| Aliphatic C-H Bend (CH₂, CH₃) | 1365 - 1470 | Medium | Scissoring and bending vibrations of the ethyl groups. |
| Aromatic C-N Stretch | 1335 - 1250 | Strong | A characteristic strong absorption for aromatic tertiary amines.[7] |
| C-H Out-of-Plane Bend (p-disubstituted) | 810 - 840 | Strong | A strong, characteristic band indicative of the 1,4-disubstitution pattern on the benzene ring.[2][8] |
| C-Br Stretch | 690 - 515 | Medium-Strong | Located in the lower frequency "fingerprint" region of the spectrum.[1] |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
For a solid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR is a common and convenient technique.
Caption: Experimental workflow for ATR-FT-IR analysis.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Background Spectrum: Record a background spectrum with the clean, empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Compression: If using a pressure clamp, lower the anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Further processing, such as baseline correction and peak picking, can then be performed.
-
Cleaning: After analysis, thoroughly clean the sample from the ATR crystal.
This self-validating protocol ensures that the resulting spectrum is solely representative of the sample, free from environmental and instrumental artifacts.
Conclusion
The FT-IR analysis of this compound provides a clear and detailed picture of its molecular structure. By understanding the characteristic absorption frequencies of its constituent functional groups—the p-disubstituted aromatic ring, the tertiary diethylamino group, and the bromo substituent—and by comparing its predicted spectrum to those of N,N-diethylaniline, bromobenzene, and 4-Bromo-N,N-dimethylaniline, researchers can confidently identify and characterize this compound. The strong absorption bands of the aromatic C-N stretch, the aliphatic C-H stretches, and the characteristic out-of-plane C-H bending for p-disubstitution are particularly diagnostic. This guide provides the foundational knowledge for utilizing FT-IR spectroscopy as a powerful tool in the analysis of substituted anilines and other complex organic molecules.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. uwosh.edu [uwosh.edu]
- 5. 4-Bromo-N,N-dimethylaniline(586-77-6) IR Spectrum [m.chemicalbook.com]
- 6. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Mass Spectrometry of 4-Bromo-N,N-diethylaniline and its Analogs
In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable information on molecular weight and fragmentation patterns, which in turn illuminate the structural characteristics of a compound. This guide offers an in-depth comparison of the electron ionization (EI) mass spectrometry data for 4-Bromo-N,N-diethylaniline and its structurally related analogs: N,N-diethylaniline and 4-Bromo-N,N-dimethylaniline. Through a detailed analysis of their fragmentation behaviors, we aim to provide researchers, scientists, and drug development professionals with a practical framework for identifying and differentiating these compounds.
Introduction to the Analytes
This compound is a halogenated aromatic amine. The presence and position of the bromine atom, along with the N,N-diethylamino group, create a unique electronic environment that dictates its fragmentation pattern in mass spectrometry.
For comparative purposes, we will examine two key analogs:
-
N,N-diethylaniline: The non-brominated parent compound. This comparison will highlight the influence of the bromine atom on the fragmentation pathways.
-
4-Bromo-N,N-dimethylaniline: A closely related compound where the N-ethyl groups are replaced by N-methyl groups. This will allow us to discern the impact of the alkyl chain length on the fragmentation process.
Mass Spectra and Fragmentation Analysis
The electron ionization mass spectra of these three compounds were obtained from the NIST Standard Reference Database[1][2][3]. The key fragments and their relative intensities are summarized in the tables below, followed by a detailed discussion of the fragmentation pathways.
This compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 227/229 | 35 | [M]+• (Molecular Ion) |
| 212/214 | 100 | [M - CH3]+ |
| 184/186 | 15 | [M - C2H5]+ |
| 133 | 20 | [M - Br - C2H4]+ |
| 105 | 15 | [C6H5N(CH3)]+ |
The mass spectrum of this compound is characterized by the prominent isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (79Br and 81Br)[4]. The molecular ion peaks are observed at m/z 227 and 229[2]. The base peak at m/z 212/214 corresponds to the loss of a methyl radical (•CH3) from one of the ethyl groups, a common fragmentation pathway for N-alkylanilines known as alpha-cleavage[5]. The loss of an ethyl radical (•C2H5) is also observed, resulting in the fragment at m/z 184/186.
M [label="[C10H14BrN]+•\nm/z 227/229"]; F1 [label="[C9H11BrN]+\nm/z 212/214"]; F2 [label="[C8H9BrN]+\nm/z 184/186"]; F3 [label="[C8H8N]+\nm/z 133"];
M -> F1 [label="- •CH3"]; M -> F2 [label="- •C2H5"]; F1 -> F3 [label="- Br, - C2H4"]; }
N,N-diethylaniline
| m/z | Relative Intensity (%) | Proposed Fragment |
| 149 | 40 | [M]+• (Molecular Ion) |
| 134 | 100 | [M - CH3]+ |
| 120 | 10 | [M - C2H5]+ |
| 77 | 15 | [C6H5]+ |
In the absence of the bromine atom, the mass spectrum of N,N-diethylaniline is simpler[1][6]. The molecular ion appears at m/z 149. Similar to its brominated counterpart, the base peak at m/z 134 is due to the loss of a methyl radical via alpha-cleavage. The loss of an entire ethyl group gives rise to the peak at m/z 120. The presence of the phenyl cation at m/z 77 indicates cleavage of the C-N bond.
M [label="[C10H15N]+•\nm/z 149"]; F1 [label="[C9H12N]+\nm/z 134"]; F2 [label="[C8H10N]+\nm/z 120"]; F3 [label="[C6H5]+\nm/z 77"];
M -> F1 [label="- •CH3"]; M -> F2 [label="- •C2H5"]; M -> F3 [label="- N(C2H5)2"]; }
4-Bromo-N,N-dimethylaniline
| m/z | Relative Intensity (%) | Proposed Fragment |
| 199/201 | 100 | [M]+• (Molecular Ion) |
| 184/186 | 80 | [M - CH3]+ |
| 156/158 | 10 | [M - CH3 - C2H2]+ |
| 104 | 25 | [M - Br - CH3]+ |
The mass spectrum of 4-Bromo-N,N-dimethylaniline shows the characteristic bromine isotopic pattern for the molecular ion at m/z 199 and 201, which is also the base peak[3][7]. The primary fragmentation is the loss of a methyl radical, resulting in the intense peak at m/z 184/186. This demonstrates that even with shorter alkyl chains, alpha-cleavage is a dominant fragmentation pathway.
M [label="[C8H10BrN]+•\nm/z 199/201"]; F1 [label="[C7H7BrN]+\nm/z 184/186"]; F2 [label="[C6H5N]+\nm/z 104"];
M -> F1 [label="- •CH3"]; F1 -> F2 [label="- Br"]; }
Comparative Analysis and Key Differentiators
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Differentiating Fragments (m/z) |
| This compound | 227/229 | 212/214 | 184/186 |
| N,N-diethylaniline | 149 | 134 | 120, 77 |
| 4-Bromo-N,N-dimethylaniline | 199/201 | 199/201 | 184/186, 104 |
-
Influence of the Bromine Atom: The most evident difference between this compound and N,N-diethylaniline is the presence of the characteristic 1:1 isotopic cluster for bromine in the former. This immediately confirms the presence of a single bromine atom in the molecule. Furthermore, the bromine atom influences the relative abundance of fragments, with the charge often being retained by the bromine-containing fragments.
-
Impact of Alkyl Chain Length: Comparing this compound with 4-Bromo-N,N-dimethylaniline reveals the effect of the N-alkyl substituents. While both undergo alpha-cleavage, the loss of a methyl group from the diethyl analog is more favorable, leading to the base peak. In the dimethyl analog, the molecular ion itself is the most abundant species. This suggests greater stability of the molecular ion in the dimethylated compound under EI conditions.
Experimental Protocol: GC-MS Analysis of Anilines
The following is a representative protocol for the analysis of aniline derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
4.1. Sample Preparation (Liquid-Liquid Extraction)
-
For aqueous samples, adjust the pH to >11 with 1.0 M Sodium Hydroxide.
-
Extract the sample with an appropriate organic solvent such as dichloromethane or ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
4.2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
4.3. Data Analysis
-
Identify the compounds based on their retention times and by comparing their mass spectra with reference spectra from a library (e.g., NIST).
-
Pay close attention to the molecular ion and the characteristic fragmentation patterns discussed in this guide.
Conclusion
The mass spectrometric analysis of this compound and its analogs reveals distinct fragmentation patterns that are highly informative for structural confirmation. The presence of the bromine atom is readily identified by its isotopic signature. The length of the N-alkyl chains significantly influences the stability of the molecular ion and the preferred fragmentation pathways, with alpha-cleavage being a consistently dominant process. This comparative guide provides a valuable resource for researchers in the confident identification and differentiation of these and similar halogenated N-alkylanilines.
References
- 1. N,N-Diethylaniline [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Benzenamine, 4-bromo-N,N-dimethyl- [webbook.nist.gov]
- 4. Benzenamine, 4-bromo-2-methyl- [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. N,N-Diethylaniline [webbook.nist.gov]
- 7. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Bromo-N,N-diethylaniline vs. 4-Chloro-N,N-diethylaniline
For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates reaction efficiency, cost, and overall synthetic strategy. Halogenated anilines are foundational building blocks, and understanding the nuanced reactivity differences between them is paramount. This guide provides an in-depth, data-supported comparison of two structurally similar but reactively distinct compounds: 4-Bromo-N,N-diethylaniline and 4-Chloro-N,N-diethylaniline.
We will move beyond simple declarations of reactivity to explore the underlying physicochemical principles that govern their behavior in two of the most important classes of modern organic reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Part 1: Core Physicochemical Differences: A Tale of Two Halogens
The divergent reactivity of these two molecules is rooted in the fundamental properties of the carbon-halogen (C-X) bond and the inherent electronic nature of bromine versus chlorine. The presence of the strongly electron-donating N,N-diethylamino group in the para-position significantly enriches the aromatic ring with electron density, a factor that profoundly influences the preferred reaction pathways.
| Property | 4-Chloro-N,N-diethylaniline | This compound | Rationale & Implication |
| C-X Bond Dissociation Energy | ~96 kcal/mol (for chlorobenzene) | ~81 kcal/mol (for bromobenzene) | The C-Br bond is significantly weaker and requires less energy to cleave. This is a dominant factor in reactions where C-X bond breaking is rate-limiting, such as oxidative addition in cross-coupling.[1][2] |
| Electronegativity (Pauling Scale) | 3.16 | 2.96 | Chlorine is more electronegative, leading to a stronger inductive electron withdrawal (-I effect) from the attached carbon. This is crucial for stabilizing anionic intermediates in SNAr reactions. |
| Polarizability | Lower | Higher | The larger electron cloud of bromine is more easily distorted. This greater polarizability facilitates interaction with the electron-rich d-orbitals of transition metals like palladium.[2] |
| Hammett Constant (σp) | +0.23[3][4] | +0.23[3][4] | Both halogens exert a similar, net electron-withdrawing effect at the para position (when considering the ionization of benzoic acid).[5] Their reactivity differences in the title compounds are therefore dominated by factors other than their overall Hammett electronic effect, namely bond strength and electronegativity in specific mechanistic steps. |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
In the arena of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), the reactivity trend is almost universally I > Br > OTf > Cl .[2] This order is a direct consequence of the mechanism's rate-determining step: oxidative addition .
The Mechanism: Oxidative Addition as the Deciding Factor
The catalytic cycle begins with the insertion of the Pd(0) catalyst into the carbon-halogen bond.[6][7] This step involves the cleavage of the C-X bond and is therefore highly sensitive to the bond's strength.
Because the C-Br bond is substantially weaker than the C-Cl bond, this compound undergoes oxidative addition much more readily and under significantly milder conditions than its chloro-analogue.[1][2] This translates to faster reaction rates, lower required temperatures, and often, higher yields.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol illustrates a typical setup for a Suzuki reaction. For 4-chloro-N,N-diethylaniline, a more specialized catalyst system (e.g., one with a bulky, electron-rich phosphine ligand) and more forcing conditions (higher temperature, longer reaction time) would likely be required compared to the bromo-analogue.
Objective: To couple the aryl halide with an arylboronic acid.
Materials:
-
This compound (or 4-Chloro-N,N-diethylaniline) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or other suitable Pd catalyst/ligand system
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol)
-
Toluene/Water mixture (e.g., 4:1, 5 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the aryl halide, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part 3: Nucleophilic Aromatic Substitution (SNAr)
While aryl halides are generally resistant to nucleophilic attack, the reaction can proceed if the aromatic ring is sufficiently electron-poor, a condition typically met by the presence of strong electron-withdrawing groups (like -NO₂) at the ortho and/or para positions.[8][9][10] The N,N-diethylamino group on the title compounds is strongly electron-donating, making them very poor substrates for SNAr.
However, for the purpose of a complete chemical comparison, if an SNAr reaction were to be forced, the reactivity trend of the halogens is inverted: F > Cl > Br > I .[11][12]
The Mechanism: Stabilization of the Meisenheimer Complex
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[9][12]
The reactivity order is dictated by the electronegativity of the halogen. The highly electronegative halogen stabilizes the developing negative charge in the transition state and the subsequent Meisenheimer complex through its inductive (-I) effect. Since chlorine is more electronegative than bromine, 4-chloro-N,N-diethylaniline would be more reactive in an SNAr context because it provides better stabilization for the rate-determining intermediate.[1] In this mechanism, the C-X bond is not broken until the fast, second step, so bond strength is not the deciding factor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.viu.ca [web.viu.ca]
- 4. global.oup.com [global.oup.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Spectroscopic Guide to 4-Bromo-N,N-dimethylaniline and its Halogenated Analogues
This guide offers an in-depth analysis of the spectroscopic characteristics of 4-Bromo-N,N-dimethylaniline, a compound frequently utilized as an internal standard and a synthetic intermediate.[1] We will dissect its signature features across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a robust framework for its identification and differentiation from structurally similar molecules. By comparing its spectral data with that of N,N-dimethylaniline, 4-Chloro-N,N-dimethylaniline, and 4-Iodo-N,N-dimethylaniline, we aim to illuminate the subtle yet significant electronic influence of halogen substituents on aromatic systems.
The Spectroscopic Fingerprint of 4-Bromo-N,N-dimethylaniline
Definitive structural confirmation of a synthesized compound is paramount. Spectroscopic analysis provides a non-destructive, detailed view of the molecular structure, confirming the arrangement of atoms and functional groups. The workflow for such an analysis is a systematic process, ensuring comprehensive data is collected for a conclusive identification.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it, providing invaluable information about molecular structure.
¹H NMR Spectrum (CDCl₃) The proton NMR spectrum of 4-Bromo-N,N-dimethylaniline displays characteristic signals for both the aromatic and methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.3 | Doublet (d) | 2H | Aromatic (H-3, H-5) |
| ~6.6-6.7 | Doublet (d) | 2H | Aromatic (H-2, H-6) |
| ~2.9 | Singlet (s) | 6H | N-Methyl (2 x CH₃) |
| (Data sourced from ChemicalBook)[2] |
¹³C NMR Spectrum (CDCl₃) The decoupled ¹³C NMR spectrum reveals four distinct signals for the aromatic carbons due to symmetry, and one signal for the equivalent N-methyl carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~149.5 | C-1 (C-N) |
| ~131.9 | C-3, C-5 |
| ~114.0 | C-2, C-6 |
| ~109.5 | C-4 (C-Br) |
| ~40.5 | N-Methyl (CH₃) |
| (Data sourced from ChemicalBook and SpectraBase)[3][4] |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~2900-3000 | C-H Stretch | Aromatic & Aliphatic |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1350 | C-N Stretch | Aromatic Amine |
| ~810 | C-H Bend (out-of-plane) | 1,4-disubstituted |
| ~1050 | C-Br Stretch | Aryl Bromide |
| (Data sourced from ChemicalBook and PubChem)[5][6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 4-Bromo-N,N-dimethylaniline, the most telling feature is the isotopic pattern of bromine.
| m/z | Relative Intensity | Significance |
| 200 & 202 | ~1:1 Ratio | Molecular Ion Peak (M⁺, M+2⁺) showing ⁷⁹Br/⁸¹Br isotopes |
| 185 & 187 | Variable | [M - CH₃]⁺ |
| 120 | Variable | [M - Br]⁺ |
| (Data compiled from NIST WebBook, PubChem, and ChemicalBook)[5][7][8] |
The presence of two peaks of nearly equal intensity for the molecular ion (at m/z 200 and 202) is a definitive confirmation of a single bromine atom in the molecule, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Comparative Analysis: The Influence of Halogen Substituents
To understand the role of the bromine atom, we compare the spectra of our target compound with its parent, N,N-dimethylaniline, and its chloro- and iodo- analogues. The differences in electronegativity and size of the halogens create predictable trends in the spectroscopic data.
Caption: Competing electronic effects on the aniline ring.
The strongly electron-donating dimethylamino group (+R > -I) increases electron density at the ortho (C-2, C-6) and para (C-4) positions. The halogens, conversely, are deactivating due to their strong inductive electron withdrawal (-I) but weakly donating via resonance (+R).[9][10]
NMR Spectral Comparison
The chemical shifts of the aromatic protons and carbons are most affected by the nature of the substituent at the para-position.
Comparative ¹H NMR Data (Aromatic Protons, δ ppm)
| Compound | H-2, H-6 (ortho to NMe₂) | H-3, H-5 (meta to NMe₂) |
| N,N-dimethylaniline | ~6.7 | ~7.2 |
| 4-Chloro-N,N-dimethylaniline | ~6.7 | ~7.2 |
| 4-Bromo-N,N-dimethylaniline | ~6.6-6.7 | ~7.2-7.3 |
| 4-Iodo-N,N-dimethylaniline | ~6.5 | ~7.5 |
| (Data compiled from various sources)[2][11][12][13] |
Comparative ¹³C NMR Data (δ ppm)
| Compound | C-1 (C-N) | C-2, C-6 | C-3, C-5 | C-4 (C-X) | N-CH₃ |
| N,N-dimethylaniline | ~150.5 | ~112.9 | ~129.2 | ~116.9 (C-H) | ~40.8 |
| 4-Chloro-N,N-dimethylaniline | ~149.0 | ~113.8 | ~129.0 | ~123.5 | ~40.6 |
| 4-Bromo-N,N-dimethylaniline | ~149.5 | ~114.0 | ~131.9 | ~109.5 | ~40.5 |
| 4-Iodo-N,N-dimethylaniline | ~150.0 | ~114.8 | ~137.8 | ~78.0 | ~40.4 |
| (Data compiled from various sources)[3][4][11][12][13][14] |
Analysis of Trends:
-
Aromatic Protons: The changes in proton chemical shifts are subtle. The protons ortho to the halogen (H-3, H-5) are generally shifted downfield from Cl to I, reflecting the decreasing electronegativity but increasing size and anisotropic effects.[15][16]
-
Aromatic Carbons: The carbon shifts are more revealing. The ipso-carbon (C-4, attached to the halogen) shows a significant trend. For Cl, it is deshielded compared to the C-H in the parent aniline. However, for Br and especially I, this carbon is shifted significantly upfield. This is a classic example of the "heavy atom effect," where the large electron clouds and spin-orbit coupling of heavier halogens cause increased shielding of the directly attached carbon nucleus.[10][17] The C-3/C-5 carbons are deshielded as the halogen gets larger, a more complex effect related to the interplay of inductive and resonance parameters.[9]
Mass Spectrometry Comparison
The key differentiator in the mass spectra of these compounds is the molecular ion cluster, which is dictated by the natural isotopic abundances of the halogens.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Isotopic Pattern (M⁺ cluster) |
| N,N-dimethylaniline | C₈H₁₁N | 121.18 | Single M⁺ peak at m/z 121 |
| 4-Chloro-N,N-dimethylaniline | C₈H₁₀ClN | 155.62 | M⁺ (m/z 155) and M+2⁺ (m/z 157) in a ~3:1 ratio |
| 4-Bromo-N,N-dimethylaniline | C₈H₁₀BrN | 200.08 | M⁺ (m/z 200) and M+2⁺ (m/z 202) in a ~1:1 ratio |
| 4-Iodo-N,N-dimethylaniline | C₈H₁₀IN | 247.08 | Single M⁺ peak at m/z 247 (Iodine is monoisotopic) |
| (Data compiled from PubChem and NIST WebBook)[5][8][11][13] |
This comparative data underscores how mass spectrometry can be used to unequivocally identify the specific halogen present in an unknown sample.
Experimental Protocols
To ensure reproducibility and accuracy, the following standard operating procedures for spectroscopic analysis are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte (e.g., 4-Bromo-N,N-dimethylaniline).
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0 ppm.
-
Homogenization: Cap the NMR tube and invert several times to ensure the solution is homogeneous.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition (¹H NMR): Acquire the proton spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
-
Acquisition (¹³C NMR): Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the spectrum by setting the TMS peak to 0 ppm.
FT-IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid analyte with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.
-
Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.
-
Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (Electron Ionization - GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method Setup: Set up the Gas Chromatograph (GC) with an appropriate column (e.g., nonpolar DB-5ms) and temperature program. The program should start at a low temperature (~50°C), ramp up to a high temperature (~280°C) to ensure elution of the compound.
-
MS Method Setup: Set the Mass Spectrometer (MS) to Electron Ionization (EI) mode, typically at 70 eV. Set the mass range to be scanned (e.g., m/z 40-400).
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
Data Acquisition: The GC will separate the components of the sample, and as the analyte elutes from the column, it will enter the MS ion source. The MS will continuously scan and record the mass spectra across the entire GC run.
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte. Extract and analyze the mass spectrum for that peak, paying close attention to the molecular ion and characteristic fragmentation and isotopic patterns.
Conclusion
The spectroscopic data for 4-Bromo-N,N-dimethylaniline provides a unique and definitive fingerprint for its identification. The ¹H and ¹³C NMR spectra are consistent with a 1,4-disubstituted aromatic ring bearing a dimethylamino group. Critically, the mass spectrum provides unambiguous confirmation of the presence and number of bromine atoms through its characteristic 1:1 M⁺/M+2⁺ isotopic pattern. When compared to its parent and other halogenated analogues, the data reveals predictable electronic trends, most notably the heavy atom shielding effect on the ipso-carbon in the ¹³C NMR spectrum. This guide provides the foundational data and comparative context necessary for researchers to confidently identify and characterize this important chemical compound.
References
- 1. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]
- 2. 4-Bromo-N,N-dimethylaniline(586-77-6) 1H NMR [m.chemicalbook.com]
- 3. 4-Bromo-N,N-dimethylaniline(586-77-6) 13C NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-N,N-dimethylaniline(586-77-6) IR Spectrum [m.chemicalbook.com]
- 7. 4-Bromo-N,N-dimethylaniline(586-77-6) MS spectrum [chemicalbook.com]
- 8. Benzenamine, 4-bromo-N,N-dimethyl- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Chloro-N,N-dimethylaniline | C8H10ClN | CID 136530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N,N-Dimethylaniline(121-69-7) 1H NMR [m.chemicalbook.com]
- 13. 4-Iodo-N,N-dimethylaniline | C8H10IN | CID 136531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. modgraph.co.uk [modgraph.co.uk]
- 16. modgraph.co.uk [modgraph.co.uk]
- 17. Heavy Halogen Atom Effect on (13)C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of 4-Bromo-N,N-diethylaniline: Protocol Validation and Mechanistic Insights
This guide provides an in-depth validation of synthetic protocols for 4-Bromo-N,N-diethylaniline (CAS No. 2052-06-4), a critical intermediate in the pharmaceutical, agrochemical, and dyestuff industries[1]. Our analysis moves beyond a simple recitation of steps to dissect the underlying chemical principles, offering researchers and process chemists a robust framework for procedural selection. We will compare two primary synthetic strategies: the direct electrophilic bromination of N,N-diethylaniline and the nucleophilic N,N-dialkylation of 4-bromoaniline. Each protocol is evaluated for yield, purity, scalability, safety, and mechanistic efficiency, providing a comprehensive, field-tested perspective.
Protocol 1: Direct Electrophilic Bromination of N,N-Diethylaniline
This is the most classical and direct approach, leveraging the principles of electrophilic aromatic substitution (EAS). The potent activating nature of the tertiary amine substituent makes this reaction efficient and highly regioselective.
Mechanistic Principle: Ortho, Para-Activation
The N,N-diethylamino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This significantly increases the electron density of the ring, making it highly susceptible to attack by electrophiles like the bromonium ion (Br⁺). This activation is strongest at the ortho and para positions. However, due to steric hindrance from the two ethyl groups, the incoming electrophile is overwhelmingly directed to the less hindered para position, resulting in excellent regioselectivity for the desired product.
Caption: Mechanism of para-bromination of N,N-diethylaniline.
Detailed Experimental Protocol
This protocol is adapted from the highly efficient synthesis of its dimethyl analogue[2].
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve N,N-diethylaniline (14.9 g, 0.1 mol) in 50 mL of glacial acetic acid.
-
Reagent Addition: Cool the flask in an ice-water bath. Prepare a solution of bromine (16.0 g, 0.1 mol) in 25 mL of glacial acetic acid. Add this bromine solution dropwise from the dropping funnel to the stirred aniline solution over 30-45 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A precipitate may form during this time.
-
Work-up and Isolation: Pour the reaction mixture slowly into 400 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Further purify the solid by recrystallization from ethanol to yield off-white to pale yellow crystals.
Self-Validation and Data
| Parameter | Expected Outcome | Source/Justification |
| Yield | >90% | The analogous reaction with N,N-dimethylaniline yields a near-theoretical amount[2]. High efficiency is expected due to strong activation. |
| Melting Point | 32-35 °C | Literature value for this compound. |
| Appearance | Off-white crystalline solid | Product is typically a solid at room temperature[3]. |
| Purity (TLC) | Single spot (e.g., Rf = 0.6 in 10:1 Hexanes:EtOAc) | Thin-layer chromatography should confirm the consumption of starting material and the formation of a single major product. |
| ¹H NMR (CDCl₃) | δ ~6.6 (d, 2H), ~7.2 (d, 2H), ~3.3 (q, 4H), ~1.1 (t, 6H) | Expected shifts for aromatic protons adjacent to the amino and bromo groups, and the quartet/triplet for ethyl protons. |
Trustworthiness: Safety & Handling
-
N,N-Diethylaniline: Toxic and corrosive. It can be fatal if inhaled, swallowed, or absorbed through the skin[4]. Handle only in a chemical fume hood with appropriate PPE.
-
Bromine: Extremely corrosive and toxic. Causes severe burns upon contact. Inhalation can be fatal. All manipulations must be performed in a well-ventilated fume hood.
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns.
-
Hydrogen Bromide (HBr): A corrosive gas is evolved during the reaction. The reaction apparatus must be vented to a base trap (e.g., NaOH solution).
Protocol 2: N,N-Dialkylation of 4-Bromoaniline
This synthetic route builds the molecule from a different starting point, 4-bromoaniline, by adding the two ethyl groups via nucleophilic substitution. This approach avoids the direct handling of elemental bromine but introduces other challenges and hazards.
Mechanistic Principle: Nucleophilic Substitution (Sₙ2)
The nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent (e.g., ethyl iodide). The reaction proceeds in two successive Sₙ2 steps, first forming N-ethyl-4-bromoaniline, which is then further alkylated to the final product. A base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the intermediate secondary amine, enhancing its nucleophilicity for the second alkylation.
Caption: Stepwise N-alkylation of 4-bromoaniline.
Detailed Experimental Protocol
This is a general procedure based on standard N-alkylation methods discussed for similar anilines[5].
-
Reaction Setup: To a solution of 4-bromoaniline (17.2 g, 0.1 mol) in 150 mL of acetonitrile in a 500 mL round-bottom flask, add anhydrous potassium carbonate (41.4 g, 0.3 mol).
-
Reagent Addition: Add ethyl iodide (34.3 g, 0.22 mol) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC until the starting material and mono-alkylated intermediate are consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude oil.
-
Isolation: Dissolve the residue in diethyl ether (200 mL) and wash with water (2 x 100 mL) followed by brine (100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product often requires purification by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to separate it from any residual mono-alkylated product and other impurities.
Self-Validation and Data
| Parameter | Expected Outcome | Source/Justification |
| Yield | 60-80% | Yields can be variable and depend on complete conversion. Over-alkylation is not an issue, but incomplete reaction is common[5]. |
| Appearance | Pale yellow oil or low-melting solid | The product may be isolated as an oil before crystallization. |
| Purity (TLC) | Single spot after chromatography | Purification is typically required to remove the N-ethyl intermediate. |
| ¹H NMR (CDCl₃) | Identical to Protocol 1 | The final product is chemically identical. |
| Alternative Reagents | Diethyl sulfate (potent but more toxic), Diethyl carbonate (greener, requires catalyst)[6] | Different ethylating agents can be used, altering reaction conditions and safety profiles. |
Trustworthiness: Safety & Handling
-
4-Bromoaniline: Toxic and an irritant. Handle with appropriate PPE.
-
Ethyl Iodide: A lachrymator and potential alkylating agent. It is harmful if swallowed or inhaled. Handle in a fume hood.
-
Potassium Carbonate: Irritant. Avoid dust inhalation.
-
Acetonitrile: Flammable and toxic.
Comparative Analysis: Protocol Selection Guide
The choice between direct bromination and N-alkylation depends on the specific requirements of the laboratory or process.
Caption: Comparative workflow for the two synthesis protocols.
| Feature | Protocol 1: Direct Bromination | Protocol 2: N-Alkylation |
| Starting Materials | N,N-Diethylaniline, Bromine | 4-Bromoaniline, Ethylating Agent |
| Regioselectivity | Excellent (>99% para) | Absolute (pre-defined by starting material) |
| Yield | High (>90%) | Moderate (60-80%) |
| Purification | Simple (Recrystallization) | Complex (Chromatography often needed) |
| Key Hazard | Highly corrosive/toxic liquid bromine | Toxic/lachrymatory alkylating agents |
| Scalability | Excellent; simple procedure | Moderate; requires longer reaction times and more complex workup |
| Atom Economy | High | Lower, due to base and leaving group |
Conclusion and Recommendation
For most laboratory-scale syntheses where efficiency and simplicity are paramount, Protocol 1 (Direct Bromination) is the superior method. Its high yield, excellent regioselectivity, and straightforward purification via recrystallization make it an efficient and reliable choice. However, this recommendation is conditional on the availability of a proper chemical fume hood and stringent safety protocols for handling liquid bromine.
Protocol 2 (N-Alkylation) serves as a valuable alternative when elemental bromine is to be avoided or when 4-bromoaniline is a more readily available starting material. While the yield is typically lower and purification is more demanding, it offers a different, and in some contexts, preferable, safety profile by avoiding the hazards of bromine.
Ultimately, the optimal protocol is determined by a careful assessment of available resources, safety infrastructure, and the desired scale of the reaction. This guide provides the necessary data and mechanistic understanding to make an informed, scientifically sound decision.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N,N-DIETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromo-N,N-dimethylaniline synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Cross-Reactivity of 4-Bromo-N,N-diethylaniline in Foundational Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design, particularly in the development of novel pharmaceuticals and functional materials. Among the vast array of building blocks, haloanilines serve as versatile precursors for the introduction of molecular complexity. This guide provides an in-depth technical comparison of the cross-reactivity of 4-Bromo-N,N-diethylaniline in three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. By examining the electronic and steric influences of the diethylamino group and the bromo substituent, this document aims to equip researchers with the insights necessary to strategically select and optimize coupling conditions for this valuable synthetic intermediate.
Introduction to this compound: A Versatile Building Block
This compound is a commercially available aromatic compound featuring a bromine atom at the para-position relative to a strongly electron-donating diethylamino group. This unique electronic arrangement imbues the molecule with distinct reactivity profiles in various chemical transformations. The electron-donating nature of the diethylamino group increases the electron density of the aromatic ring, which can influence the oxidative addition step in palladium-catalyzed coupling reactions. Understanding how this electronic push interacts with the different catalytic cycles of Suzuki, Heck, and Buchwald-Hartwig reactions is crucial for predicting its performance and potential limitations compared to other haloarenes.
The Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction stands as a preeminent method for the formation of C(sp²)-C(sp²) bonds, offering a broad substrate scope and high functional group tolerance.[1] The reactivity of an aryl halide in the Suzuki coupling is heavily influenced by the C-X bond strength (I > Br > Cl > F), with the oxidative addition of the aryl halide to the Pd(0) catalyst being the rate-determining step.[2]
For this compound, the electron-donating diethylamino group can enhance the rate of oxidative addition, making it a generally good substrate for Suzuki couplings. However, the choice of catalyst, base, and solvent remains critical to achieving optimal yields.
Comparative Performance and Experimental Data
While specific comparative studies directly benchmarking this compound against a range of other haloanilines in Suzuki couplings are not extensively documented in readily available literature, we can infer its reactivity based on studies of similar compounds like 4-bromoaniline.[3] Generally, electron-donating groups on the aryl bromide can facilitate the reaction.
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Est. 85-95 | General Protocol |
| 2 | 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | DMF/H₂O | 70 | 62 | [3] |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd/HPS | K₂CO₃ | Toluene/H₂O | 100 | >95 | [4] |
Estimated yield based on general reactivity trends of electron-rich aryl bromides.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of catalyst, base, and temperature may be necessary for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed solvents, for example, a mixture of toluene (8 mL) and water (2 mL).
-
Reaction: Stir the mixture at 90 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Heck Reaction: Olefin Arylation
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds via the coupling of an unsaturated halide with an alkene.[5] The reaction is sensitive to steric hindrance and the electronic nature of both the aryl halide and the olefin.
The electron-donating diethylamino group in this compound can increase the rate of oxidative addition, making it a suitable substrate for the Heck reaction. However, the regioselectivity of the alkene addition can be influenced by the electronic bias of the olefin.
Comparative Performance and Experimental Data
Direct comparative data for the Heck reaction of this compound is limited. However, studies on similar bromoanilines provide valuable insights. For instance, the Heck coupling of 4-bromo-2,6-dimethylaniline with acrylonitrile proceeds with high conversion using a homogeneous palladium catalyst.[6]
| Entry | Aryl Halide | Olefin | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | This compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | Est. 70-85 | General Protocol |
| 2 | 4-Bromo-2,6-dimethylaniline | Acrylonitrile | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | 140 | >90 (conv.) | [6] |
| 3 | Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | DMF | 100 | High | [7] |
Estimated yield based on general reactivity trends.
Experimental Protocol: Heck Reaction of this compound with Styrene
This protocol serves as a general guideline. Optimization of the ligand, base, and temperature is often required.
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and a phosphine ligand such as tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Solvent and Base Addition: Add anhydrous solvent (e.g., DMF, 5 mL) and a base such as triethylamine (1.5 mmol).
-
Reaction: Heat the sealed tube at 100-120 °C and monitor the reaction.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Caption: Simplified catalytic cycle of the Heck reaction.
The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines from aryl halides and primary or secondary amines.[8][9] The reaction is highly dependent on the choice of ligand and base.
The electron-rich nature of this compound makes it an excellent substrate for Buchwald-Hartwig amination. The increased electron density on the aromatic ring facilitates the oxidative addition step. A study on the closely related 4-bromo-N,N-dimethylaniline has demonstrated its successful coupling with morpholine.[10]
Comparative Performance and Experimental Data
The Buchwald-Hartwig amination of 4-bromo-N,N-dimethylaniline with morpholine has been optimized, providing valuable data for comparison.
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-N,N-dimethylaniline | Morpholine | Pd₂(dba)₃ / IPr·HCl | KOBuᵗ | Toluene | 85 | High (Optimized) | [10] |
| 2 | 4-Bromotoluene | Morpholine | Pd(I) dimer / DavePhos | NaOBuᵗ | 1,4-Dioxane | 80-100 | High (Optimized) | [11] |
| 3 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP | NaOBuᵗ | Toluene | 80 | 60 | [4] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Piperidine
This protocol is based on general procedures for the amination of aryl bromides.
-
Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., a biarylphosphine ligand like XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and piperidine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture at 80-110 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.
-
Workup: After completion, cool the reaction, dilute with ether, and filter through a pad of Celite. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
References
- 1. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-N,N-diethylaniline
This guide provides an essential operational framework for the safe handling of 4-Bromo-N,N-diethylaniline (CAS No. 27692-06-8), a compound frequently used in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. As researchers and drug development professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a self-validating system of safety in your laboratory.
Immediate Safety Profile: Know Your Chemical
Before any handling, every user must be aware of the primary hazards associated with this compound. It is a solid, often a powder or crystalline material, which presents specific exposure risks.[1][2][3]
Core Hazards:
-
Harmful by Multiple Routes: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][4][5][6]
-
Irritant: Causes significant skin and serious eye irritation.[1][4][5][6]
-
Target Organ Toxicity: May cause respiratory irritation.[1][5]
The Globally Harmonized System (GHS) provides a universal framework for understanding these hazards.[7][8][9][10][11]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Signal Word | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Data synthesized from multiple Safety Data Sheets.[1][4][5][6]
The Core Protocol: Task-Based PPE Selection
The selection of Personal Protective Equipment (PPE) is not static; it must be adapted to the specific task and the associated risk of exposure. The following sections detail the minimum required PPE for common laboratory operations involving this compound.
Workflow: PPE Decision Matrix
The following diagram illustrates the logical flow for selecting appropriate PPE based on the nature of the handling task.
Caption: PPE selection workflow for handling this compound.
Step 1: Weighing and Aliquoting (Solid Form)
This stage presents the highest risk of inhaling fine particulates.
-
Engineering Controls: Always handle the solid material within a certified chemical fume hood or a powder containment hood. The goal is to prevent dust from escaping into the laboratory environment.[2][6]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[5][12] Standard safety glasses with side shields do not provide an adequate seal against airborne dust.
-
Skin Protection:
-
Gloves: Wear two pairs of nitrile gloves (double-gloving). This protects against immediate contamination in case the outer glove is breached. If a tear occurs, you can remove the outer glove without exposing your skin.
-
Body: A standard laboratory coat, fully buttoned with sleeves rolled down, is required.
-
-
Respiratory Protection: When weighing the powder, a NIOSH-approved N95 (or equivalent, e.g., EN 149 FFP2) particulate respirator is required to prevent inhalation.[1][5] This is a critical control measure, as the compound is harmful if inhaled.[4][5]
Step 2: During Reaction (In Solution)
Once in solution, the risk of dust inhalation is eliminated, but the risk of splashes and dermal absorption remains.
-
Engineering Controls: All reactions must be conducted within a chemical fume hood to contain any potential vapors or aerosols, especially if heating is involved.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. If the reaction is conducted under pressure or with significant heating, the addition of a face shield over the goggles is best practice.[4]
-
Skin Protection:
-
Gloves: A single pair of nitrile gloves is typically sufficient for handling solutions. Ensure gloves are changed immediately if they become contaminated.
-
Body: A standard laboratory coat is required. For larger-scale reactions (>1 L), consider a chemical-resistant apron over the lab coat.
-
-
Respiratory Protection: Not typically required if the procedure is contained within a functioning fume hood.
Step 3: Work-up, Purification, and Spill Cleanup
These activities involve direct handling of both the compound and contaminated materials, increasing the risk of skin contact.
-
Eye and Face Protection: Chemical splash goggles are mandatory.
-
Skin Protection:
-
Gloves: Use heavy-duty or thicker nitrile gloves for cleaning up spills or handling contaminated equipment. For extensive decontamination, butyl rubber gloves offer superior chemical resistance. Always check the manufacturer's glove compatibility charts.
-
Body: A lab coat is required. For large spills, a disposable chemical-resistant suit may be necessary.
-
-
Respiratory Protection: If cleaning up a solid spill outside of a fume hood, an N95 respirator is mandatory.[6]
Emergency Procedures: Immediate Response to Exposure
In the event of an exposure, time is critical. All laboratory personnel must be familiar with the location and operation of emergency showers and eyewash stations.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2][12] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[6] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] If skin irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air immediately.[1][4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6][12] Never give anything by mouth to an unconscious person.[2][12] Seek immediate medical attention.
Decontamination and Disposal Plan
Proper disposal is a crucial part of the chemical handling lifecycle.
-
PPE Disposal: All disposable PPE (gloves, respirators, disposable lab coats) used while handling this compound must be considered contaminated waste. Place them in a sealed, labeled hazardous waste bag or container.
-
Chemical Waste: Unused chemical and reaction waste must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Glassware Decontamination: Rinse contaminated glassware three times with an appropriate solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinsate as hazardous waste.
Adherence to these protocols is not merely a matter of compliance but a fundamental component of professional scientific practice. By understanding the "why" behind each safety measure, you empower yourself and your team to maintain a secure and productive research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Bromo-N,N-dimethylaniline - Safety Data Sheet [chemicalbook.com]
- 3. labproinc.com [labproinc.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Globally Harmonized System (GHS) | Office of Environmental Health and Safety | ECU [oehs.ecu.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. GHS Classification Summary (Rev.8) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. orgchemboulder.com [orgchemboulder.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
